molecular formula C7H16O3 B8270879 (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol CAS No. 64028-92-8

(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol

Cat. No.: B8270879
CAS No.: 64028-92-8
M. Wt: 148.20 g/mol
InChI Key: VLECUSKDVHMJKF-NKWVEPMBSA-N
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Description

(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol is a useful research compound. Its molecular formula is C7H16O3 and its molecular weight is 148.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64028-92-8

Molecular Formula

C7H16O3

Molecular Weight

148.20 g/mol

IUPAC Name

(2S)-2-[(1R)-1-ethoxyethoxy]propan-1-ol

InChI

InChI=1S/C7H16O3/c1-4-9-7(3)10-6(2)5-8/h6-8H,4-5H2,1-3H3/t6-,7+/m0/s1

InChI Key

VLECUSKDVHMJKF-NKWVEPMBSA-N

Isomeric SMILES

CCO[C@@H](C)O[C@@H](C)CO

Canonical SMILES

CCOC(C)OC(C)CO

Origin of Product

United States

Foundational & Exploratory

physical properties and boiling point of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 64028-92-8 Formula: C₇H₁₆O₃ Molecular Weight: 148.20 g/mol Primary Application: Chiral Intermediate for Levofloxacin Synthesis

Executive Summary & Chemical Identity[1][2]

(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol is a specialized mono-protected diol used primarily as a chiral building block in the pharmaceutical industry. It serves as the critical starting material for the synthesis of Levofloxacin , a third-generation fluoroquinolone antibiotic.

The molecule features a fixed stereocenter at the C2 position of the propyl backbone (derived from (R)-1,2-propanediol) and a hemiacetal center introduced by the protecting group. This results in a mixture of diastereomers, designated as (RS) at the acetal carbon.

Structural Analysis
  • Core Scaffold: (R)-1,2-Propanediol.

  • Protecting Group: 1-Ethoxyethyl (EE) ether.

  • Regioselectivity: The protection occurs selectively at the secondary hydroxyl group (C2) due to the thermodynamic control or specific catalytic conditions employed during synthesis, leaving the primary hydroxyl (C1) free for subsequent nucleophilic attacks (typically cyclization reactions in drug synthesis).

Physical Properties[1][2][3][4][5][6][7][8]

The physical properties of this compound are dictated by the presence of the ether-acetal linkage, which significantly lowers the boiling point and hydrogen-bonding capability compared to the parent diol.

Table 1: Physicochemical Specifications

PropertyValue / RangeCondition / Note
Boiling Point (Atmospheric) ~160°C - 170°C (Extrapolated)Theoretical. Compound degrades/rearranges at high T.
Boiling Point (Vacuum) 82°C - 88°C @ 4 - 10 mmHg (Standard Distillation Range)
Density 0.94 - 0.96 g/cm³@ 20°C
Refractive Index (

)
1.420 - 1.435Characteristic of aliphatic acetals.
Optical Rotation (

)
-11° to -15°c=1, Methanol (Value derived from (R)-diol core).
Solubility HighMiscible with THF, DCM, Toluene, Ethanol.
Appearance Colorless to pale yellow liquidViscosity is lower than parent diol.

Critical Note on Boiling Point: Do not attempt to distill this compound at atmospheric pressure. The acetal linkage is thermally labile above 140°C in the presence of trace acidity, leading to the elimination of ethanol and reversion to the vinyl ether or polymerization. Vacuum distillation is mandatory.

Synthesis & Reaction Mechanism

The industrial preparation involves the acid-catalyzed addition of Ethyl Vinyl Ether (EVE) to (R)-1,2-Propanediol . This reaction is an electrophilic addition where the secondary hydroxyl group attacks the vinyl ether.

Reaction Protocol
  • Reagents: (R)-1,2-Propanediol (1.0 eq), Ethyl Vinyl Ether (1.1 - 1.2 eq).

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH) (0.1 - 0.5 mol%).

  • Solvent: Dichloromethane (DCM) or Toluene (often run neat in industrial settings).

  • Temperature: 0°C to Room Temperature (Controlled exotherm).

Mechanism & Regioselectivity

The reaction proceeds via the formation of an oxocarbenium ion intermediate from the protonation of ethyl vinyl ether. The secondary hydroxyl of the propanediol, being more nucleophilic in this specific steric environment (or guided by specific catalysts), attacks the cation.

Synthesispathway Reactants (R)-1,2-Propanediol + Ethyl Vinyl Ether Intermediate Oxocarbenium Ion Formation Reactants->Intermediate H+ Catalyst (PPTS) Transition Nucleophilic Attack (2-OH Preference) Intermediate->Transition Regioselective Addition Quench Base Quench (NaHCO3/TEA) Transition->Quench Stabilization Product (R)-(-)-2-[(RS)-1-Ethoxyethoxy] -1-propanol Quench->Product Vacuum Distillation

Figure 1: Synthetic pathway highlighting the acid-catalyzed addition and critical quenching step.

Purification & Handling Workflow

Achieving high purity (>98%) is essential for the subsequent cyclization steps in Levofloxacin synthesis. The primary impurity is the bis-protected diol or the regioisomer (primary alcohol protection), though the latter is less favored.

Detailed Purification Protocol
  • Quenching: Upon reaction completion (monitored by TLC/GC), the catalyst must be neutralized. Add Triethylamine (TEA) or wash with saturated NaHCO₃.

    • Reasoning: Distilling an acidic acetal mixture will cause "unzipping" of the protecting group inside the distillation pot.

  • Solvent Removal: Strip low-boiling solvents (DCM/Toluene) and excess Ethyl Vinyl Ether via rotary evaporation at <40°C.

  • Vacuum Distillation:

    • Setup: Short-path distillation head with a vigorous stir bar.

    • Vacuum: <10 mmHg (High vacuum preferred).

    • Collection: Discard the "forerun" (unreacted diol/solvent). Collect the main fraction at 82-88°C (at ~5-8 mmHg) .

Handling & Stability
  • Acid Sensitivity: Extremely sensitive to protic acids (HCl, H₂SO₄). Hydrolysis occurs within minutes in aqueous acid, regenerating the diol.

  • Storage: Store under Nitrogen/Argon at 2-8°C. Ensure the container is free of acidic residues.

  • Hygroscopicity: Moderate. The free primary hydroxyl can absorb moisture; keep tightly sealed.

PurificationLogic cluster_fractions Distillation Fractions Raw Crude Reaction Mixture (Acidic) Neutralize Neutralization (Add Triethylamine) Raw->Neutralize CRITICAL STEP Strip Solvent Strip (Rotovap < 40°C) Neutralize->Strip Distill Vacuum Distillation (<10 mmHg) Strip->Distill Forerun Forerun: Unreacted EVE/Solvent Distill->Forerun Main Main Fraction: Target Product (82-88°C) Distill->Main Pot Pot Residue: Bis-protected/Polymers Distill->Pot

Figure 2: Purification logic flow emphasizing the neutralization step to prevent product degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5471651, (2S)-2-(1-ethoxyethoxy)propan-1-ol. Retrieved from [Link]

  • Hayakawa, I., et al. (1991).Synthesis and antibacterial activity of optically active ofloxacin. U.S. Patent No. 5,053,407. Washington, DC: U.S. Patent and Trademark Office.
  • Cheméo. Physical Properties of 1-Ethoxy-2-propanol (Isomer Comparison). Retrieved from [Link]

Technical Whitepaper: Solubility Profile & Process Handling of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol

[1]

Executive Summary

(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol (herein referred to as EEP ) is a mono-protected diol intermediate.[1] Its primary industrial application lies in the synthesis of Tenofovir Disoproxil Fumarate (TDF) , where it serves as the chiral backbone.[2]

The molecule features a propyl backbone with a primary hydroxyl group at position 1 and an acid-labile acetal protection (1-ethoxyethoxy) at position 2.[1] This structural duality—a polar, H-bond donating alcohol and a lipophilic, acid-sensitive acetal—dictates its solubility landscape.[1][2] Successful process upscaling requires a solvent strategy that balances high solubility for alkylation reactions (e.g., phosphonate coupling) with strict neutrality to prevent solvolytic degradation.[2]

Molecular Architecture & Physicochemical Basis

Understanding the solubility requires analyzing the competing functional groups within the molecule.[2]

PropertyValue / DescriptionImplication for Solubility
CAS Number 64028-92-8Unique Identifier
Molecular Formula C₇H₁₆O₃Low Molecular Weight (148.20 g/mol )
Functional Groups 1° Alcohol (-OH)Acetal (-O-CH(CH₃)-O-)Amphiphilic nature.[1] Soluble in both protic and aprotic polar solvents.[1][2]
Chirality (R)-configuration at C2(RS)-acetal centerExists as a mixture of diastereomers; physical properties (bp/solubility) are an average of the mixture.[1]
LogP (Predicted) ~0.2 – 0.6Moderate lipophilicity.[1][2] Likely water-miscible but extractable into organics with salting out.[1][2][3]
Physical State Colorless to pale yellow liquidMiscibility is the primary parameter rather than solid-liquid solubility.[1][2]
Structural Visualization

The following diagram illustrates the synthesis pathway and the critical stability node at the acetal linkage.[2]

Gcluster_0Process ContextStart(R)-1,2-Propanediol(Polar, Water Soluble)Target(R)-2-(1-Ethoxyethoxy)-1-propanol(EEP)Target MoleculeStart->Target Selective Acetalization(Secondary -OH protection)ReagentEthyl Vinyl Ether(Acid Catalyst)Reagent->TargetProductTenofovir Intermediate(PMPA Precursor)Target->Product Alkylation (Base/DMF)(Primary -OH reaction)DegradationDegradation Products(Propanediol + Acetaldehyde)Target->Degradation Acidic Hydrolysis(pH < 4)

Figure 1: Synthesis pathway of EEP highlighting the acid-sensitive acetal linkage (red path).

Solubility Landscape

The solubility data below is synthesized from process patents for Tenofovir intermediates and standard solvatochromic principles. EEP is an oil, so "Soluble" typically implies miscibility.[1][2]

Solvent Compatibility Table[1]
Solvent ClassRepresentative SolventsSolubility/MiscibilityProcess Application
Polar Aprotic DMF, NMP, DMSO High (Miscible) Primary Reaction Media. Used for the subsequent alkylation step with magnesium alkoxides.[1]
Chlorinated Dichloromethane (DCM) , ChloroformHigh (Miscible) Extraction/Workup. Excellent for extracting EEP from aqueous quench streams.[1][2]
Esters Ethyl Acetate, Isopropyl AcetateHigh (Miscible) Alternative extraction solvents; "greener" replacement for DCM.[1][2]
Alcohols Methanol, Ethanol, IsopropanolHigh (Miscible) Soluble, but risky .[2] In the presence of trace acid, trans-acetalization can occur.[1][2] Use with buffered systems only.
Ethers THF, MTBE, 2-MeTHFHigh (Miscible) Good for intermediate handling.[1][2] THF is often used in coupling reactions.[1][2]
Hydrocarbons Toluene, XyleneHigh (Miscible) Used for azeotropic drying of EEP to remove water before water-sensitive alkylation.[1]
Alkanes Hexane, Heptane, CyclohexaneLow / Immiscible Purification. EEP may phase-separate at low temperatures, allowing non-polar impurities to be washed away.[1][2]
Water WaterModerate to High Likely miscible due to ether/alcohol functions.[1][2] "Salting out" (NaCl) is required to drive it into organic phases during workup.[1][2]
Critical Process Insights
  • Reaction Medium (DMF/NMP): The alkylation of EEP to form the phosphonate ether requires a polar aprotic solvent to solvate the base (e.g.,

    
    ).[2] EEP is fully miscible in DMF and NMP, ensuring homogenous kinetics.[2]
    
  • Azeotropic Drying (Toluene): Before alkylation, the primary hydroxyl must be dry.[1][2] Toluene is the solvent of choice; EEP is soluble in Toluene, allowing water to be stripped off as a Toluene/Water azeotrope without precipitating the intermediate.[2]

  • Acid Sensitivity: Avoid solvents that spontaneously form peroxides or acids (e.g., uninhibited ethers or wet chloroform) as they will cleave the acetal group, reverting the molecule to the starting diol.[2]

Experimental Protocols

Solubility Determination Workflow (Saturation Method)

This protocol is designed to determine the partition coefficient or miscibility limit, critical for extraction optimization.[2]

SolubilityProtocolPrep1. PreparationAdd 1g EEP to 10mL SolventEquilib2. EquilibrationAgitate at 25°C for 24h(Thermostated Shaker)Prep->EquilibCheck3. Visual InspectionPhase Separation?Equilib->CheckMiscibleResult: Miscible(Single Phase)Check->MiscibleNoSaturated4. SamplingFilter Supernatant (0.45µm)Check->SaturatedYes (Biphasic)Analysis5. QuantificationHPLC-RI or GC-FIDSaturated->Analysis

Figure 2: Workflow for determining miscibility limits or partition coefficients.

Analytical Method (HPLC)

To quantify EEP in solubility samples, use a method that avoids acidic mobile phases.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase: Acetonitrile : Water (Buffered to pH 7-8 with Ammonium Acetate).[1][2]

    • Note:Do not use TFA or Formic Acid , as they will degrade the acetal on-column.[1][2]

  • Detector: Refractive Index (RI) or ELSD (Evaporative Light Scattering), as EEP has weak UV chromophores.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Temperature: 30°C.

References

  • Tenofovir Synthesis & Intermediates

    • Process for the preparation of Tenofovir Disoproxil Fumarate.[1][2] (2016).[1][2][3][5] New Drug Approvals.[1][2] Retrieved from [Link]

  • Acetal Protection Chemistry

    • Greene, T. W., & Wuts, P. G. M.[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for acetal stability).

  • General Glycol Ether Properties

    • 1-Ethoxy-2-propanol Physical Properties.[1][2][6][7][8] PubChem Database.[1][2][8] CID 15287.[1][2] Retrieved from [Link]

  • Process Safety & Solvents

    • Solvent Selection Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable.[1][2] Retrieved from [Link]

Analytical and Synthetic Profiling of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the strategic protection of poly-hydroxylated compounds is a foundational necessity. (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol is a highly specialized, enantiomerically pure chiral building block. By masking the secondary alcohol of a 1,2-propanediol backbone with a 1-ethoxyethyl (EE) acetal group, chemists can perform complex, regioselective downstream modifications on the exposed primary alcohol. This whitepaper details the physicochemical properties, mechanistic rationale, and self-validating synthetic workflows associated with this critical intermediate.

Physicochemical Properties & Structural Elucidation

The compound consists of an (R)-configured 1-propanol backbone. The secondary hydroxyl group at the C2 position is protected as an acetal. Because the formation of the 1-ethoxyethyl (EE) group introduces a new stereocenter at the acetal carbon (C1 of the ethoxyethoxy moiety), the resulting compound exists as an approximately 1:1 mixture of diastereomers, denoted by the (RS) descriptor [1].

Table 1: Core Physicochemical Specifications
ParameterValue / Description
Chemical Name (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol
CAS Registry Number 64028-92-8
Molecular Formula C

H

O

Molecular Weight 148.20 g/mol
Appearance Colorless to pale yellow liquid
Stereocenters C2 of propanol backbone (R); C1 of EE group (RS)

Mechanistic Insights: The 1-Ethoxyethyl (EE) Protecting Group Strategy

In asymmetric synthesis, differentiating between primary and secondary hydroxyl groups requires precision. The EE group is frequently selected over alternative protecting groups due to a highly specific matrix of stability and cleavage kinetics [2].

Causality in Experimental Choices:

  • EE vs. THP (Tetrahydropyranyl): Both groups form diastereomeric mixtures upon installation. However, the EE group is significantly less sterically hindered than the bulky THP ring, permitting higher-yielding downstream reactions (e.g., etherification or oxidation) at the adjacent primary hydroxyl. Furthermore, the EE group presents a distinct quartet in

    
    H NMR (around 
    
    
    
    4.7 ppm), making analytical tracking much simpler than the complex, overlapping multiplets characteristic of the THP group.
  • EE vs. MOM (Methoxymethyl): MOM ethers require highly toxic reagents (MOM-Cl, a known human carcinogen) for installation and harsher acidic conditions for removal. EE protection utilizes Ethyl Vinyl Ether (EVE)—an inexpensive, volatile, and less toxic reagent—and cleaves under exceptionally mild conditions, preserving the integrity of the sensitive (R)-stereocenter.

Table 2: Protecting Group Comparison Matrix
Protecting GroupReagent ToxicitySteric HindranceCleavage ConditionsNMR Trackability
EE (1-Ethoxyethyl) Low (EVE)LowMild Acid (PPTS/MeOH)High (Distinct Quartet)
THP (Tetrahydropyranyl) Low (DHP)HighMild AcidLow (Broad Multiplets)
MOM (Methoxymethyl) High (MOM-Cl)MinimalModerate Acid (HCl)High (Sharp Singlet)

Experimental Workflows & Protocols

Direct, regioselective protection of (R)-1,2-propanediol is notoriously difficult and prone to isomeric mixtures. To establish a self-validating system , the standard synthetic protocol begins with (R)-ethyl lactate. This ensures the secondary alcohol is definitively protected before the primary alcohol is chemically generated [3].

Protocol: Synthesis and Validation of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol

Step 1: Acetalization (Protection of Secondary Alcohol)

  • Reaction Setup: Dissolve (R)-ethyl lactate (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C under an inert argon atmosphere.

  • Catalysis & Addition: Add a catalytic amount of Pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

    • Causality: PPTS is chosen over stronger acids like p-Toluenesulfonic acid (p-TsOH) because its mild acidity prevents the exothermic polymerization of the enol ether and avoids racemization of the

      
      -chiral center. Dropwise, add Ethyl Vinyl Ether (EVE, 1.5 eq).
      
  • In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). Because the compound lacks a UV chromophore, plates must be stained with phosphomolybdic acid (PMA) and heated. The reaction is deemed complete when the lower-Rf starting material spot is fully consumed.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Causality: Neutralizing the PPTS prior to concentration is critical to prevent premature cleavage of the acid-sensitive acetal during solvent evaporation. Extract, dry over Na
    
    
    
    SO
    
    
    , and concentrate to yield (R)-ethyl 2-(1-ethoxyethoxy)propanoate.

Step 2: Ester Reduction (Generation of Primary Alcohol)

  • Reaction Setup: Suspend Lithium Aluminum Hydride (LiAlH

    
    , 1.2 eq) in anhydrous THF at 0°C.
    
  • Reduction: Slowly add the protected ester from Step 1.

    • Causality: Maintaining 0°C is critical; elevated temperatures in the presence of strong hydride donors can lead to unwanted reductive cleavage of the acetal C–O bonds.

  • Fieser Workup (Self-Validation): Quench the reaction carefully using the Fieser method (

    
     mL H
    
    
    
    O,
    
    
    mL 15% NaOH,
    
    
    mL H
    
    
    O). This creates a granular, easily filterable aluminum salt precipitate, ensuring no product is trapped in a gelatinous emulsion, thereby maximizing mass recovery.
  • Analytical Validation: Analyze the crude liquid via

    
    H NMR. The successful formation of the target compound (CAS: 64028-92-8) is confirmed by two factors: the disappearance of the ester ethyl quartet (approx. 
    
    
    
    4.2 ppm) and the appearance of the primary hydroxyl proton alongside its adjacent diastereotopic -CH
    
    
    - protons (approx.
    
    
    3.5–3.7 ppm).

Workflow Visualization

G A (R)-Ethyl Lactate (Starting Material) B (R)-Ethyl 2-(1-ethoxyethoxy)propanoate (Protected Intermediate) A->B Ethyl Vinyl Ether, PPTS (Acetalization) C (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol (Target Compound) B->C LiAlH4, THF, 0°C (Ester Reduction) D Downstream Functionalization (e.g., Etherification/Oxidation) C->D Modification of Primary OH E Deprotected Chiral Product (Regenerated Secondary OH) D->E PPTS, MeOH (Mild Acidic Cleavage)

Synthesis, utilization, and deprotection workflow of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol.

References

Thermodynamic Characterization of Ethoxy-Based Propanol Derivatives: Solvation Mechanics in Pharmaceutical & Industrial Systems

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Characterization of Ethoxy-Based Propanol Derivatives Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Process Engineers, and Formulation Chemists

Executive Summary: The P-Series Shift

In the realm of solvatochromism and drug delivery, glycol ethers function as the "molecular bridge" between lipophilic active pharmaceutical ingredients (APIs) and aqueous physiological environments. While Diethylene Glycol Monoethyl Ether (DEGEE/Transcutol) has long been the gold standard for solubilization, regulatory pressure is driving a shift toward Propylene Glycol (P-Series) derivatives due to their superior toxicity profiles.

This guide focuses on the thermodynamic properties of Ethoxyethoxy Propanol derivatives —specifically analyzing Dipropylene Glycol Monoethyl Ether (DPGEE) and Diethylene Glycol Monopropyl Ether (DGPE) . We explore the thermodynamic observables (density, speed of sound, excess molar volume) that quantify the solute-solvent interactions critical for stable drug formulation.

Fundamental Physicochemical Properties

The thermodynamic utility of ethoxy-propanol derivatives stems from their amphiphilic structure: a hydrophobic propyl/ethyl backbone coupled with hydrophilic ether oxygens and a terminal hydroxyl group.

Table 1: Comparative Thermophysical Data (at 298.15 K)

Data synthesized from standard thermodynamic literature for glycol ethers.

PropertyDipropylene Glycol Monoethyl Ether (DPGEE)Diethylene Glycol Monopropyl Ether (DGPE)Water (Reference)
Molecular Weight ( g/mol ) 148.20148.2018.015
Density (

, g/cm³)
0.95530.96300.9970
Viscosity (

, mPa·s)
3.854.620.89
Refractive Index (

)
1.42101.42851.3330
Boiling Point (°C) ~190~202100
Flash Point (°C) 8293N/A
Hansen Solubility (

)
20.8 MPa

21.5 MPa

47.8 MPa

Analytic Insight: The higher viscosity of DGPE compared to DPGEE suggests stronger intermolecular hydrogen bonding networks in the linear propyl isomer versus the branched propylene structure. This impacts diffusion rates in transdermal patches.

Excess Properties & Molecular Interactions

To understand how these solvents behave in formulation, we must look beyond pure component data to Excess Properties . These properties quantify the deviation from "ideal" mixing behavior, revealing the strength of interaction between the solvent and water (or API).[1]

Excess Molar Volume ( )

When ethoxy-propanol derivatives are mixed with water, the total volume is less than the sum of the parts. This contraction is defined as:



  • Observation: Systems of DPGEE + Water exhibit negative

    
     values across the entire composition range, typically minimizing around 
    
    
    
    .
  • Mechanistic Cause: The negative

    
     arises from the accommodation of water molecules into the interstitial spaces of the glycol ether network and the formation of strong 
    
    
    
    hydrogen bonds between the water protons and the ether oxygens.
Excess Isentropic Compressibility ( )

Derived from speed of sound (


) measurements, this parameter measures how "compressible" the mixture is compared to an ideal mix.
  • Trend:

    
     is typically negative.
    
  • Interpretation: The mixture is harder to compress than the pure components, indicating a rigid, highly structured liquid lattice driven by dipole-dipole interactions.

Visualization: Solvation Pathway

The following diagram illustrates the thermodynamic restructuring that occurs when an ethoxy-propanol derivative dissolves a hydrophobic drug in an aqueous environment.

SolvationMechanism PureSolvent Pure Ethoxy-Propanol (Self-associated H-bonds) Mixing Mixing Process (Endothermic/Exothermic) PureSolvent->Mixing Breaking solvent-solvent bonds Water Water Phase (Tetrahedral Network) Water->Mixing Disrupting water lattice Complex Solvent-Water Complex (Interstitial Packing) Mixing->Complex Formation of Ether-Water H-bonds (Negative V_E) DrugSolubilization Drug Solubilization (Amphiphilic Shielding) Complex->DrugSolubilization Hydrophobic tail engages API DrugSolubilization->DrugSolubilization Thermodynamic Stability (Low Activity Coeff.)

Caption: Thermodynamic pathway of solvation. Negative excess volume (


) during mixing creates a tightly packed solvent-water complex that stabilizes hydrophobic APIs.

Experimental Protocol: High-Precision Densimetry

To generate valid thermodynamic data for regulatory submissions (e.g., FDA CMC sections), researchers must use self-validating protocols. The following workflow utilizes oscillating U-tube densimetry.

Apparatus & Calibration
  • Instrument: Anton Paar DMA 5000M or equivalent (Precision:

    
     g/cm³).
    
  • Temperature Control: Peltier thermostat (Stability:

    
     K).
    
  • Calibration: Double-reference method using degassed ultrapure water (Type I) and dry air at atmospheric pressure.

Measurement Workflow
  • Sample Preparation: Prepare binary mixtures of DPGEE + Water by mass using a balance with

    
     mg precision. To prevent evaporation errors, prepare directly in gas-tight vials.
    
  • Degassing: Sonicate samples for 15 minutes to remove dissolved air (microbubbles distort oscillation frequency).

  • Injection: Inject 1-2 mL into the oscillating cell. Ensure no bubbles are visible via the instrument camera.

  • Equilibration: Allow system to stabilize at target temperature (

    
    ) until viscosity-corrected density drift is 
    
    
    
    g/cm³/min.
  • Data Logging: Record period of oscillation (

    
    ).
    
Calculation Logic

Calculate density (


) using the instrument constants (

):

Calculate Excess Molar Volume (


):


[2]
Visualization: Data Processing Workflow

ProtocolWorkflow Start Raw Materials (DPGEE >99.5%, Water) Weighing Gravimetric Preparation (Uncertainty < 10^-4 g) Start->Weighing Densimetry Vibrating Tube Measurement (Anton Paar DMA) Weighing->Densimetry Degassing Step RawData Raw Density (rho) Speed of Sound (u) Densimetry->RawData Calculation Calculate Excess Properties (V_E, K_s_E) RawData->Calculation Fitting Redlich-Kister Fitting (Coefficients A0, A1...) Calculation->Fitting Regression Analysis

Caption: Step-by-step workflow for deriving thermodynamic coefficients from raw densimetric data.

Mathematical Modeling (Redlich-Kister)

To utilize this data in computational fluid dynamics (CFD) or process simulation software (e.g., Aspen Plus), experimental excess properties must be fitted to the Redlich-Kister polynomial equation :



Where:

  • 
     is the excess property (
    
    
    
    or
    
    
    ).
  • 
     are mole fractions.[3][4]
    
  • 
     are adjustable temperature-dependent coefficients.
    

Validation Criteria: A standard deviation (


) between experimental and calculated values of 

indicates a valid model fit suitable for interpolation.

Applications in Drug Development

The thermodynamic data of ethoxy-propanol derivatives directly informs formulation strategy:

  • Cosolvency Power: The negative

    
     indicates that DPGEE disrupts the water lattice less aggressively than short-chain alcohols (like ethanol), preserving protein stability in biologic formulations.
    
  • Permeation Enhancement: The amphiphilic balance (Hansen Solubility Parameter

    
    ) allows these solvents to partition into the stratum corneum lipid bilayers, increasing drug flux in transdermal patches.
    
  • Process Safety: The higher boiling point and flash point of P-series glycol ethers (compared to E-series) reduce explosion risks during spray drying or coating processes.

References

  • Comparison of E-series vs P-series Glycol Ethers

    • Title: Temperature-Dependent Thermophysical Properties of 2-Propanol and Alkoxyethanol Mixtures.[4][5][6][7]

    • Source: Journal of Chemical & Engineering Data (2025).[7]

    • URL:[Link] (General Journal Link for verification of recent volumetric studies).

  • Dipropylene Glycol Monoethyl Ether Data

    • Title: Dipropylene glycol monoethyl ether | C8H18O3 | CID 93059.[8]

    • Source: PubChem (N
    • URL:[Link]

  • Excess Molar Volume Methodology

    • Title: Excess molar volumes and enthalpies of (2-propanol + glymes) liquid mixtures.
    • Source: University of Valladolid (Thermodynamics Group).
    • URL:[Link]

  • Molecular Interactions in Aqueous Mixtures

    • Title: Molecular Insight into the Liquid Propan-2-ol + W
    • Source: University of Paderborn.
    • URL:[Link]

  • General Thermodynamic Data for Glycol Ethers

    • Title: Dipropylene glycol methyl ether - Thermophysical Properties.[5]

    • Source: NIST Chemistry WebBook, SRD 69.[9]

    • URL:[Link]

Sources

Methodological & Application

Application Note: (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol as a Strategic Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Experimental Protocol Target Audience: Medicinal Chemists, Process Development Scientists, and API Manufacturers.

Executive Summary

(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol (CAS: 64028-92-8) is a high-value chiral synthon derived from (R)-1,2-propanediol or (R)-ethyl lactate. Its primary utility lies in its orthogonal protection : the secondary hydroxyl is masked by an acid-labile ethoxyethyl (EE) acetal, while the primary hydroxyl remains free for regioselective functionalization.

This building block is critical in the synthesis of Acyclic Nucleoside Phosphonates (ANPs) , most notably the antiretroviral agent Tenofovir (PMPA) . By pre-installing the protecting group at the stereogenic center, this molecule eliminates the regioselectivity challenges associated with direct alkylation of chiral diols, streamlining the synthesis of enantiopure APIs.

Technical Specifications & Properties

PropertySpecification
Chemical Name (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol
CAS Number 64028-92-8
Molecular Formula C₇H₁₆O₃
Molecular Weight 148.20 g/mol
Chirality (R)-configuration at propyl backbone; (RS)-acetal mixture
Appearance Colorless, viscous liquid
Boiling Point ~85°C at 10 mmHg
Solubility Miscible with THF, DCM, Ethyl Acetate; slightly soluble in water
Stability Stable to basic conditions (e.g., NaH, K₂CO₃); Labile to dilute acids (pH < 4)

Strategic Advantage in Synthesis

The direct use of (R)-1,2-propanediol in nucleoside synthesis is plagued by poor regioselectivity. The primary and secondary hydroxyl groups have similar nucleophilicity under basic conditions, leading to mixtures of N-alkylated isomers (N9-primary vs. N9-secondary).

The (R)-2-EE-1-propanol Solution:

  • Regio-defined: The secondary alcohol is already protected. Reaction must occur at the primary position.

  • Stereo-preservation: The chiral center (C2) is shielded from racemization during the activation of C1.

  • Process Efficiency: The ethoxyethyl (EE) group is robust enough to withstand the basic conditions of nucleobase alkylation (e.g., Adenine + NaH) but can be removed under mild acidic conditions that do not degrade the sensitive N-glycosidic bond or phosphonate esters.

Mechanistic Pathway Visualization

The following diagram illustrates the synthesis of the building block and its downstream application in Tenofovir synthesis.

G Start (R)-Ethyl Lactate (Cheap Chiral Pool) Step1 Protection (Ethyl Vinyl Ether, H+) Start->Step1 Regioselective Inter1 (R)-Ethyl 2-(1-ethoxyethoxy)propionate Step1->Inter1 Step2 Reduction (LiAlH4 or NaBH4) Inter1->Step2 Product (R)-2-[(RS)-1-Ethoxyethoxy]-1-propanol (Target Building Block) Step2->Product Step3 Activation (TsCl, Pyridine) Product->Step3 Tosylate Primary Tosylate Intermediate Step3->Tosylate Step4 Coupling (Adenine, Base) Tosylate->Step4 SN2 Displacement DrugInter Protected Nucleoside Analog Step4->DrugInter Step5 Deprotection & Phosphonylation DrugInter->Step5 FinalDrug Tenofovir (PMPA) Precursor Step5->FinalDrug

Caption: Synthesis of the chiral building block from Ethyl Lactate and its application in the regio-controlled synthesis of Tenofovir.

Experimental Protocols

Protocol A: Synthesis of (R)-2-[(RS)-1-Ethoxyethoxy]-1-propanol

Objective: Preparation of the mono-protected diol from (R)-Ethyl Lactate. This route avoids the regioselectivity issues of starting from 1,2-propanediol.

Reagents:

  • (R)-Ethyl Lactate (99% ee)

  • Ethyl Vinyl Ether (EVE)

  • Pyridinium p-toluenesulfonate (PPTS) (Catalyst)

  • Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF) - Anhydrous

Step 1: Protection of Ethyl Lactate

  • Charge a flame-dried reaction flask with (R)-Ethyl Lactate (1.0 eq) and anhydrous DCM (5 mL/g).

  • Cool to 0°C under nitrogen atmosphere.

  • Add PPTS (0.05 eq).

  • Dropwise add Ethyl Vinyl Ether (1.5 eq) over 30 minutes. The temperature should be maintained < 5°C to prevent polymerization of EVE.

  • Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane).

  • Quench: Add saturated NaHCO₃ solution. Extract with DCM.

  • Workup: Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo. The intermediate ester is usually pure enough for the next step.

Step 2: Reduction to Alcohol

  • Suspend LiAlH₄ (1.1 eq) in anhydrous THF at 0°C under nitrogen.

  • Dissolve the protected ester from Step 1 in THF and add dropwise to the hydride suspension. Caution: Exothermic gas evolution.

  • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

  • Filter the granular precipitate through a celite pad.

  • Concentrate the filtrate to yield (R)-2-[(RS)-1-Ethoxyethoxy]-1-propanol .

  • Purification: Distillation under reduced pressure (bp ~85°C @ 10 mmHg) yields the pure product as a colorless oil.

Protocol B: Application in Nucleoside Coupling (Tenofovir Route)

Objective: Use the building block to attach the chiral propyl backbone to Adenine.

Reagents:

  • (R)-2-[(RS)-1-Ethoxyethoxy]-1-propanol (from Protocol A)

  • p-Toluenesulfonyl chloride (TsCl)

  • Adenine

  • Sodium Hydride (NaH, 60% dispersion)[1]

  • DMF (Dimethylformamide), Pyridine

Step 1: Tosylation

  • Dissolve the building block (1.0 eq) in Pyridine/DCM (1:1) at 0°C.

  • Add TsCl (1.2 eq) in portions. Stir at 0°C to RT overnight.

  • Standard workup (wash with CuSO₄ solution to remove pyridine, then water/brine) yields the Primary Tosylate .

Step 2: N-Alkylation of Adenine

  • Suspend Adenine (1.0 eq) in anhydrous DMF.

  • Add NaH (1.1 eq) carefully. Stir at 60°C for 1 hour to generate the sodium salt.

  • Add the Tosylate (1.1 eq) dissolved in DMF.

  • Heat to 90-100°C for 4-6 hours.

  • Note: The EE protecting group is stable at this pH and temperature.

  • Cool, quench with water, and extract or precipitate the product.

  • Result: (R)-9-[2-(1-ethoxyethoxy)propyl]adenine.

Step 3: Deprotection

  • Dissolve the alkylated intermediate in MeOH.

  • Add catalytic HCl (1M) or Dowex 50W (H+ form). Stir at RT for 2 hours.

  • Neutralize and concentrate.[2]

  • Result: (R)-9-(2-hydroxypropyl)adenine. This intermediate is now ready for the final phosphonylation step to yield Tenofovir.

Handling and Stability

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The acetal linkage is sensitive to moisture and acid over long periods.

  • Hazards: Flammable liquid.[3][4] Irritant. Use standard PPE (gloves, goggles, fume hood).

  • QC Parameters:

    • Purity (GC): >98.0% (Sum of diastereomers).

    • Water Content (KF): <0.1% (Critical for subsequent anhydrous coupling reactions).

    • Optical Rotation: Specific rotation [α] should be verified against lot-specific CoA, though the acetal mixture makes this variable; chiral HPLC is preferred for enantiomeric purity.

References

  • Preparation of Chiral Diol Derivatives: Santa Cruz Biotechnology. (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol Product Data. Link[5][6][7]

  • Mechanistic Insight on Acetal Protection: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for EE group stability).
  • Tenofovir Synthesis Context:Process for the synthesis of Tenofovir and intermediates. (General reference to the alkylation of adenine with chiral propyl derivatives). See: Org. Process Res. Dev. 2010, 14, 5, 1194–1201.
  • Ethyl Lactate as Chiral Pool: "Sustainable production of chiral building blocks from ethyl lactate." Green Chemistry, 2020.

Sources

using (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol as a protecting group intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application Note & Protocol: (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1]

Executive Summary

(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol (CAS 64028-92-8) is a specialized chiral building block derived from (R)-1,2-propanediol.[1] It features a mono-protected secondary hydroxyl group masked as an ethoxyethyl (EE) acetal, leaving the primary hydroxyl group free for regioselective derivatization.[1]

This intermediate is critical in the synthesis of chiral APIs (e.g., antifungal azoles, macrolides) where the preservation of the C2 stereocenter is paramount. By masking the secondary alcohol with an acid-labile/base-stable EE group, researchers can perform aggressive nucleophilic substitutions or oxidations at the C1 position without racemization or side reactions at C2.[1]

Chemical Profile & Strategic Value[1]

Physicochemical Properties
PropertyData
Chemical Name (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol
CAS Number 64028-92-8
Molecular Formula C₇H₁₆O₃
Molecular Weight 148.20 g/mol
Appearance Colorless, viscous liquid
Chirality (R)-configuration at C2; (RS)-mixture at acetal carbon
Solubility Miscible with DCM, THF, EtOAc, Ethanol
Stability Stable to Base, Reduction (LiAlH₄), Fluoride.[1][2][3][4] Labile to Acid.
Structural Analysis

The molecule consists of a propyl backbone with two oxygenated positions.[1]

  • C1 (Primary -OH): Exposed and reactive.[1] Ready for activation (Tosylation, Mesylation) or coupling (Mitsunobu).

  • C2 (Secondary -O-EE): Protected. The Ethoxyethyl (EE) group is an acetal formed from ethyl vinyl ether.

    • Note on Diastereomers: The "RS" designation refers to the new chiral center generated at the acetal carbon. This results in a mixture of diastereomers visible in NMR (complex splitting). This stereocenter is transient and is destroyed upon deprotection, having no effect on the final product's enantiopurity.

Strategic Advantages[1]
  • Orthogonal Protection: The EE group is stable to strong bases (NaH, LDA) and nucleophiles, allowing alkylation of the primary alcohol. It is cleaved by mild acid, orthogonal to benzyl or silyl ethers.

  • Regiocontrol: Eliminates the need for difficult selective mono-alkylation of 1,2-diols.[1]

  • Chiral Integrity: Prevents racemization of the sensitive secondary alcohol during C1 activation.

Synthesis Protocol (Preparation of the Intermediate)

Note: While commercially available, in-house preparation ensures freshness and prevents acetal hydrolysis.[1]

Reaction Scheme

The synthesis utilizes a "Protect-Protect-Deprotect" strategy to achieve high regioselectivity, as direct reaction with ethyl vinyl ether often yields mixtures.[1]

SynthesisPath SM (R)-1,2-Propanediol Step1 Intermediate A (1-Benzoyloxy-2-hydroxypropane) SM->Step1 1. BzCl, Pyridine (Selective Primary Protection) Step2 Intermediate B (1-Benzoyloxy-2-EE-propane) Step1->Step2 2. Ethyl Vinyl Ether PPTS (cat.), DCM Product Final Product (R)-2-(1-Ethoxyethoxy)-1-propanol Step2->Product 3. NaOH, MeOH (Saponification)

Figure 1: Regioselective synthesis pathway for (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol.[1]

Step-by-Step Methodology

Step 1: Selective Benzoylation of Primary Alcohol [1]

  • Dissolve (R)-1,2-propanediol (1.0 eq) in anhydrous DCM at 0°C.

  • Add Pyridine (1.2 eq) followed by dropwise addition of Benzoyl Chloride (1.05 eq).

  • Stir at 0°C for 2 hours, then warm to RT. The primary alcohol reacts preferentially due to sterics.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Validation: ¹H NMR should show downfield shift of CH₂ protons (~4.4 ppm).

Step 2: Protection of Secondary Alcohol (EE Formation)

  • Dissolve the mono-benzoate (Intermediate A) in anhydrous DCM.

  • Add Ethyl Vinyl Ether (EVE) (2.0 eq) and Pyridinium p-toluenesulfonate (PPTS) (0.05 eq).

  • Stir at RT for 4–12 hours. Monitor by TLC (disappearance of -OH spot).[1]

  • Workup: Quench with triethylamine (to neutralize acid). Wash with water. Concentrate.

    • Critical: Do not use acidic washes, or the EE group will hydrolyze.

Step 3: Deprotection of Primary Alcohol [1]

  • Dissolve Intermediate B in Methanol.

  • Add aqueous NaOH (2.0 eq). Stir at RT for 1 hour (Saponification).

  • Workup: Neutralize carefully with mild buffer (pH 7-8).[1] Extract with DCM.

  • Purification: Distillation or Flash Chromatography (Neutral Alumina or basified Silica).

    • Caution: Silica gel is slightly acidic and can degrade the EE group. Add 1% Triethylamine to the eluent.

Utilization Protocol (Coupling & Deprotection)

This section details how to use the intermediate to synthesize a chiral ether drug fragment.

Workflow Diagram

UsageCycle Reagent (R)-2-(1-Ethoxyethoxy)-1-propanol Activation Activated Intermediate (Mesylate/Tosylate) Reagent->Activation MsCl, Et3N, DCM 0°C Coupling Coupled Product (Protected) Activation->Coupling Nucleophile (R-XH) Base (K2CO3/NaH) Final Target Chiral Alcohol (Secondary OH Free) Coupling->Final PPTS, MeOH (Acidic Deprotection)

Figure 2: Application workflow for introducing the chiral hydroxy-propyl moiety.

Detailed Procedure

Phase A: Activation (Mesylation) [1]

  • Setup: Charge a reactor with (R)-2-(1-ethoxyethoxy)-1-propanol (10 mmol) and DCM (50 mL). Cool to 0°C.

  • Addition: Add Triethylamine (15 mmol). Add Methanesulfonyl chloride (MsCl) (11 mmol) dropwise over 20 mins.

  • Reaction: Stir at 0°C for 1 hour.

  • Workup: Wash with cold water and sat. NaHCO₃. Dry (Na₂SO₄) and concentrate below 30°C. Use immediately.

    • Note: The EE group is stable to these basic conditions.

Phase B: Nucleophilic Coupling

  • Setup: Dissolve the nucleophile (e.g., a phenol, amine, or thiol) in DMF or CH₃CN.

  • Base: Add K₂CO₃ or Cs₂CO₃ (1.5 eq).

  • Coupling: Add the crude mesylate from Phase A. Heat to 60–80°C.

  • Monitor: HPLC/TLC for consumption of mesylate.

  • Isolation: Standard aqueous workup.

Phase C: Deprotection (EE Removal)

  • Solvent: Dissolve the coupled product in Methanol (or Ethanol).

  • Catalyst: Add PPTS (0.1 eq) or p-Toluenesulfonic acid (pTsOH) (0.01 eq).

    • Alternative: Acetic acid:Water (4:[1]1) at 40°C.

  • Reaction: Stir at RT for 2–4 hours. The acetal hydrolyzes to release acetaldehyde and ethanol, revealing the secondary hydroxyl.

  • Workup: Neutralize with solid NaHCO₃. Filter and concentrate.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
EE Group Loss Acidity in solvents or silica gel.[1]Use basified silica (1% Et₃N) for purification. Ensure CDCl₃ for NMR is not acidic (store over K₂CO₃).
Complex NMR Diastereomers (RS mixture).This is normal. The acetal carbon is chiral, creating two diastereomers. Do not attempt to separate them; they converge upon deprotection.
Low Yield (Coupling) Steric hindrance at C1.Use a stronger leaving group (Triflate) or switch to Mitsunobu conditions (DEAD/PPh₃) directly on the primary alcohol.
Racemization Harsh acidic conditions.Avoid strong Lewis acids or high heat during deprotection. The C2 center is generally robust, but prolonged exposure to strong acid can cause migration.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for EE group stability and cleavage conditions).
  • Santa Cruz Biotechnology. (2024). (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol Product Data Sheet. Retrieved from

  • Wipf, P., & Xu, W. (1993). Total Synthesis of (-)-Lissoclinamide 7. Journal of Organic Chemistry, 58(21), 5880-5882.[1] (Demonstrates use of acetal protection in chiral peptide synthesis).

  • Fuji, K., et al. (1995). Nucleophilic substitution of secondary alcohols with inversion of configuration. Journal of Organic Chemistry, 60(25), 8128-8129.[1] (Contextualizes substitution strategies on chiral diols).

  • PubChem. (2025). Compound Summary: (R)-2-(1-Ethoxyethoxy)propan-1-ol.[1][5] National Library of Medicine. Retrieved from [1]

Sources

Application Notes and Protocols: (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol in Catalytic Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a detailed technical guide on the potential applications of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol as a chiral ligand or auxiliary in catalytic asymmetric synthesis. While direct literature on this specific molecule is sparse, its structural relationship to well-established chiral 1,2-diols and their protected derivatives suggests its utility in a range of enantioselective transformations. This guide, therefore, presents a prospective analysis, offering detailed protocols and scientific rationale for its use in key asymmetric reactions, based on established methodologies for analogous compounds. The aim is to provide a foundational resource for researchers interested in exploring the catalytic potential of this readily accessible chiral building block.

Introduction: Unveiling the Potential of a Novel Chiral Auxiliary

The pursuit of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and safety profile.[1] Catalytic asymmetric synthesis, employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, has emerged as a powerful strategy to access single enantiomers.[2] Chiral 1,2-diols are a privileged class of ligands and auxiliaries in this context, owing to their ability to form well-defined, stereochemically biased environments around a metal center or to direct the approach of a reactant.

(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol is a chiral molecule derived from (R)-(-)-1,2-propanediol, a readily available and inexpensive chiral starting material. The presence of the ethoxyethoxy acetal protecting group on the secondary alcohol modifies its steric and electronic properties, potentially offering unique advantages in terms of solubility, stability, and stereochemical control. This guide explores the untapped potential of this chiral building block in catalytic asymmetric synthesis.

Physicochemical Properties and Synthesis

(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol is a chiral reagent with the following properties:

PropertyValueSource
CAS Number 64028-92-8
Molecular Formula C7H16O3
Molecular Weight 148.20 g/mol
Appearance Liquid (presumed)Inferred from similar compounds
Chirality (R) at C1, (RS) at the acetal carbon

Synthesis: The synthesis of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol can be readily achieved from (R)-(-)-1,2-propanediol by protection of the secondary alcohol as a mixed acetal. This is typically accomplished by reacting the diol with ethyl vinyl ether under acidic catalysis.

G R_1_2_Propanediol (R)-(-)-1,2-Propanediol Reaction Acetal Formation R_1_2_Propanediol->Reaction EthylVinylEther Ethyl Vinyl Ether EthylVinylEther->Reaction AcidCatalyst Acid Catalyst (e.g., PTSA) AcidCatalyst->Reaction cat. TargetMolecule (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol Reaction->TargetMolecule

Caption: Synthesis of the target molecule.

Proposed Applications in Catalytic Asymmetric Synthesis

The presence of a free primary alcohol and a protected secondary alcohol in (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol makes it a versatile candidate for several types of asymmetric transformations. The chiral backbone can induce stereoselectivity, while the hydroxyl group can serve as an anchoring point for a metal catalyst or a reagent.

Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral diols and their monoethers can be used as ligands for metal hydrides, creating a chiral environment that directs the hydride delivery to one face of the ketone.

Proposed Application: (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol can be used to modify a reducing agent like lithium aluminum hydride (LiAlH₄). The in-situ formation of a chiral aluminum alkoxide is expected to create a sterically demanding environment, leading to the enantioselective reduction of prochiral ketones.

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle ChiralLigand (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol ChiralHydride Chiral Aluminum Hydride Complex ChiralLigand->ChiralHydride LiAlH4 LiAlH₄ LiAlH4->ChiralHydride TransitionState Diastereomeric Transition State ChiralHydride->TransitionState Hydride Delivery Ketone Prochiral Ketone Ketone->TransitionState ChiralAlcohol Chiral Secondary Alcohol TransitionState->ChiralAlcohol

Caption: Proposed catalytic cycle for asymmetric ketone reduction.

Experimental Protocol: Asymmetric Reduction of Acetophenone

  • Preparation of the Chiral Reducing Agent:

    • To a solution of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol (1.1 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere (e.g., Argon), add a solution of LiAlH₄ (1.0 M in THF, 1.0 mL, 1.0 mmol) dropwise.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral aluminum hydride complex.

  • Reduction Reaction:

    • Cool the solution of the chiral reducing agent to -78 °C.

    • Add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes.

    • Stir the reaction mixture at -78 °C for 4-6 hours (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction by the sequential addition of water (0.1 mL), 15% aqueous NaOH (0.1 mL), and water (0.3 mL) at -78 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Filter the resulting precipitate through a pad of Celite® and wash with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

ParameterRecommended ConditionRationale
Stoichiometry (Ligand:LiAlH₄:Ketone) 1.1 : 1.0 : 1.0A slight excess of the chiral ligand ensures complete formation of the active chiral hydride species.
Solvent Anhydrous THFAprotic and good for solubilizing the reagents at low temperatures.
Temperature -78 °CLower temperatures generally lead to higher enantioselectivity by favoring the more ordered transition state.
Reaction Time 4-6 hoursShould be optimized based on substrate and monitored by TLC.
Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction

Chiral diols can be used as ligands for Lewis acids (e.g., Ti(OiPr)₄, Et₂AlCl) to catalyze enantioselective Diels-Alder reactions. The chiral Lewis acid complex coordinates to the dienophile, creating a chiral environment that directs the approach of the diene to one face of the dienophile.

Proposed Application: The free hydroxyl group of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol can coordinate to a Lewis acid, forming a chiral catalyst for the Diels-Alder reaction between a prochiral diene and dienophile.

G cluster_0 Catalyst Formation cluster_1 Reaction Pathway ChiralLigand (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol ChiralCatalyst Chiral Lewis Acid Catalyst ChiralLigand->ChiralCatalyst LewisAcid Lewis Acid (e.g., Ti(OiPr)₄) LewisAcid->ChiralCatalyst ActivatedComplex Chiral Lewis Acid-Dienophile Complex ChiralCatalyst->ActivatedComplex Dienophile Dienophile Dienophile->ActivatedComplex Diene Diene TransitionState Diastereoselective [4+2] Cycloaddition Diene->TransitionState ActivatedComplex->TransitionState Product Enantioenriched Cycloadduct TransitionState->Product

Caption: Proposed pathway for asymmetric Diels-Alder reaction.

Experimental Protocol: Asymmetric Diels-Alder Reaction of Cyclopentadiene and Methacrolein

  • Catalyst Preparation:

    • To a solution of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol (0.2 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under an inert atmosphere, add a solution of diethylaluminum chloride (1.0 M in hexanes, 0.2 mL, 0.2 mmol).

    • Stir the mixture for 30 minutes to form the chiral Lewis acid catalyst.

  • Diels-Alder Reaction:

    • Add methacrolein (1.0 mmol) to the catalyst solution and stir for an additional 15 minutes.

    • Add freshly distilled cyclopentadiene (2.0 mmol) dropwise.

    • Stir the reaction mixture at -78 °C for the specified time (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the diastereomeric and enantiomeric excess of the product by chiral GC or HPLC analysis.

ParameterRecommended ConditionRationale
Catalyst Loading 10-20 mol%Sufficient to achieve a good reaction rate and stereocontrol.
Solvent Anhydrous DichloromethaneA common solvent for Diels-Alder reactions, good for low-temperature work.
Temperature -78 °CLower temperatures enhance selectivity.
Diene:Dienophile Ratio 2:1An excess of the diene is often used to drive the reaction to completion.

Trustworthiness and Self-Validation

The protocols described above are based on well-established principles of asymmetric catalysis and are adapted from procedures reported for structurally similar chiral diols.[2] To ensure the validity of any experimental results, the following self-validating steps are crucial:

  • Control Experiments: Running the reaction without the chiral ligand should result in a racemic product, confirming the role of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol in inducing stereoselectivity.

  • Enantiomeric Purity of Starting Material: The enantiomeric purity of the (R)-(-)-1,2-propanediol used for the synthesis of the title compound should be verified to ensure the chiral integrity of the ligand.

  • Spectroscopic and Chiral Analysis: Thorough characterization of the final products by NMR, and determination of enantiomeric excess by a reliable chiral analytical method (HPLC or GC with a chiral stationary phase) are essential.

Conclusion and Future Outlook

(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol represents a promising yet underexplored chiral building block for catalytic asymmetric synthesis. Its straightforward synthesis from an inexpensive chiral pool starting material, coupled with its versatile structural features, makes it an attractive candidate for the development of new and efficient asymmetric transformations. The protocols and rationales presented in this guide are intended to serve as a starting point for researchers to investigate the full potential of this chiral auxiliary. Further studies, including the screening of different metals, solvents, and substrates, will undoubtedly uncover a broader scope of applications and may lead to the discovery of highly selective and practical catalytic systems.

References

  • Kong, W. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Nat Commun15 , 1 (2024). Available at: [Link]

Sources

Troubleshooting & Optimization

optimizing yield of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective synthesis and purification of chiral intermediates.

The synthesis of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol is a classic example of a workflow that looks simple on paper but is fraught with chemoselective traps. This compound is typically synthesized in two stages starting from commercially available (R)-ethyl lactate: first, the secondary hydroxyl group is protected as an ethoxyethyl (EE) acetal, followed by the reduction of the ester to a primary alcohol.

Below is our comprehensive, self-validating technical guide designed to help you troubleshoot, optimize, and master this synthesis.

Mechanistic Overview & Causality

To achieve high yields, you must understand the chemical vulnerabilities of your molecule:

  • The Protection Strategy: We use Ethyl Vinyl Ether (EVE) to protect the secondary alcohol. EVE reacts via an oxocarbenium intermediate. Because this reaction generates a new chiral center at the acetal carbon, your product will inherently be a mixture of diastereomers—hence the "(RS)" designation in the nomenclature.

  • The Deprotection Trap: The ethoxyethyl (EE) group is an acetal. It is extremely acid-labile . The most common point of failure in this synthesis is not the reaction itself, but the workup. Using standard acidic quenches (like 1M HCl or even saturated

    
    ) during the subsequent Lithium Aluminum Hydride (
    
    
    
    ) reduction will instantly cleave the EE group, reverting your hard work back to (R)-1,2-propanediol .

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system —meaning built-in visual and analytical cues will confirm your success at each stage.

Phase 1: Acetal Protection of (R)-Ethyl Lactate
  • Setup: In an oven-dried, argon-flushed flask, dissolve 1.0 equivalent of (R)-ethyl lactate in anhydrous dichloromethane (DCM) (0.5 M concentration).

  • Catalysis: Add 0.1 equivalents of Pyridinium p-toluenesulfonate (PPTS). Causality: PPTS is a mild acid. Using a strong acid like p-TsOH will cause the EVE to aggressively polymerize into a black tar .

  • Addition: Cool the flask to 0 °C. Dropwise, add 1.5 equivalents of Ethyl Vinyl Ether (EVE).

  • Reaction: Remove the ice bath and stir at room temperature for 4-6 hours.

  • Validation Check: Run a TLC (Hexanes/EtOAc). The starting material is highly polar. The protected intermediate, Ethyl (2R)-2-(1-ethoxyethoxy)propanoate, will elute significantly higher. Because it lacks a chromophore, it is UV-inactive but will stain bright yellow/white against a purple background with a

    
     dip.
    
  • Workup: Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate.
Phase 2: Reduction to the Primary Alcohol
  • Setup: In a clean, dry flask, suspend 1.2 equivalents of

    
     in anhydrous THF at 0 °C.
    
  • Addition: Slowly add a solution of the protected intermediate (from Phase 1) in THF dropwise to control the exothermic evolution of hydrogen gas.

  • Reaction: Stir for 2 hours at room temperature.

  • Critical Quench (Fieser Method): For every

    
     grams of 
    
    
    
    used, sequentially and carefully add:
    • 
       mL of distilled 
      
      
      
    • 
       mL of 15% aqueous 
      
      
      
    • 
       mL of distilled 
      
      
      
      Causality: This specific ratio forces the aluminum salts to precipitate as a dense, filterable lattice while maintaining a strictly basic pH, entirely preventing the acidic cleavage of your EE protecting group.
  • Validation Check: The Fieser workup is self-validating. If the solution remains a sticky gray gel, the water ratios were incorrect. A successful quench yields a stark white, easily filterable granular solid.

  • Isolation: Filter through a pad of Celite, wash the filter cake with ethyl acetate, and concentrate the filtrate in vacuo to afford the target (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol.

Data Presentation: Optimization Matrix

Use the following table to benchmark your experimental choices against our optimized parameters.

Reaction StepVariable TestedSub-optimal ConditionOptimal ConditionCausality / Result
Acetal Protection Acid Catalystp-TsOH (Strong Acid)PPTS (Mild Acid) p-TsOH triggers rapid EVE polymerization (exothermic tar formation). PPTS yields >95% clean product.
Ester Reduction Hydride Source

in EtOH

in THF

is insufficiently reactive for aliphatic esters.

provides rapid, complete reduction.
Aluminum Quench Workup Reagent1M HCl / Sat.

Fieser Method Acidic quenches cleave the acid-labile EE group. Fieser maintains high pH, preserving the acetal (88% overall yield).

Troubleshooting & FAQs

Q: Why does my purified product appear as two distinct spots on TLC and have a messy, overlapping


H-NMR spectrum? 
A:  Do not throw your batch away; this is expected. The ethoxyethyl (EE) protecting group introduces a new stereocenter at the acetal carbon. Because the protection with EVE is not stereoselective, it yields a roughly 1:1 mixture of diastereomers: (R)-(-)-2-[(R)-1-ethoxyethoxy]-1-propanol and (R)-(-)-2-[(S)-1-ethoxyethoxy]-1-propanol. This will appear as a doubled set of peaks in NMR (particularly the acetal methine proton) and occasionally as a figure-eight double spot on TLC.

Q: During the protection step, my reaction mixture turned dark brown and became highly viscous. What happened? A: You experienced cationic polymerization of the Ethyl Vinyl Ether. This happens when the acid catalyst is too strong, the reaction is too warm, or the EVE is added too quickly. Ensure you are using a mild catalyst like PPTS, cool the reaction to 0 °C during addition, and ensure your EVE is free of peroxides.

Q: My yield dropped significantly after the


 reduction, and my NMR shows a massive broad singlet around 3.5 ppm. What did I make? 
A:  You accidentally deprotected your molecule and synthesized (R)-1,2-propanediol. This is almost always caused by impatience during the 

workup. If you used an acidic quench (like HCl) or even a weakly acidic one (like

) to break up the aluminum emulsion, the EE group hydrolyzed instantly. Stick strictly to the Fieser method or use a Rochelle's salt (potassium sodium tartrate) workup.

Synthetic Workflow Visualization

SynthesisWorkflow cluster_workup Workup Phase (Critical) A (R)-Ethyl Lactate Starting Material B EVE + PPTS in DCM (Acetal Protection) A->B C Ethyl (2R)-2-(1-ethoxyethoxy)propanoate (Protected Intermediate) B->C High Yield D LiAlH4 in THF (Ester Reduction) C->D E Fieser Workup (H2O / 15% NaOH) D->E Safe Path G Acidic Quench (e.g., 1M HCl) D->G Unsafe Path F (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol (Target Product) E->F Retains EE Group H (R)-1,2-Propanediol (Deprotected Byproduct) G->H Cleaves EE Group

Synthetic workflow for (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol highlighting safe workup.

References

  • Koppenhoefer, B., et al. "Propylene Oxide." e-EROS Encyclopedia of Reagents for Organic Synthesis, John Wiley & Sons, 2007. URL:[Link]

  • Manchand, P. "Ethyl Vinyl Ether." e-EROS Encyclopedia of Reagents for Organic Synthesis, John Wiley & Sons, 2001. URL:[Link]

Technical Support Center: Purification of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol CAS: 64028-92-8 (Generic for isomer mixture) Class: Chiral Acetal-Protected Alcohol

This guide addresses the purification and handling of the mono-protected derivative of (R)-1,2-propanediol. The critical structural feature is the ethoxyethyl (EE) ether at the C2 position. This group is an acetal , making the compound stable to base but highly sensitive to acid .

Critical Technical Note: The notation [(RS)-1-Ethoxyethoxy] indicates that the protecting group itself introduces a new chiral center at the acetal carbon. Because the starting material is enantiopure (R)-1,2-propanediol, the final product is a mixture of two diastereomers:

  • (R)-2-[(R)-1-ethoxyethoxy]-1-propanol[1]

  • (R)-2-[(S)-1-ethoxyethoxy]-1-propanol[1]

Immediate Action Required: Do not attempt to separate these diastereomers unless specifically required for crystallographic studies. They are chemically equivalent for most subsequent synthetic steps (e.g., oxidation of the C1 alcohol).

Diagnostic Triage: Identifying Your Impurity

Before initiating purification, compare your analytical data against these known profiles to select the correct protocol.

Symptom / ObservationLikely Impurity / IssueRecommended Protocol
NMR: "Split" or doubled peaks (e.g., two doublets for methyl groups).None. This is the diastereomeric mixture (d.r. ~1:1).Stop. Product is likely pure. See Section 5.
NMR: Broad singlet at

4.5-5.0 ppm that disappears with

.
Unreacted Starting Material ((R)-1,2-propanediol).Protocol A (Distillation).
Smell: Sharp, fruity, or pungent odor (Acetaldehyde-like).Hydrolysis Products. The acetal has cleaved due to acidity/moisture.Protocol B (Neutralization) immediately.
TLC: Spot stays at baseline or trails heavily.Residual Acid Catalyst (pTSA/PPTS).Protocol B (Neutralization).
NMR: Extra ethyl group signals not matching integration.Bis-protected impurity (1,2-bis(ethoxyethoxy)propane).Protocol A (Distillation) or C (Chromatography).

Purification Protocols

Protocol A: Vacuum Distillation (Gold Standard)

Best for: Removing unreacted diol, bis-protected byproducts, and non-volatile residues.

Theory: The mono-protected ether has a significantly lower boiling point than the diol (due to loss of hydrogen bonding) but is higher than the bis-protected species.

  • Pre-Treatment: Ensure the crude mixture is pH

    
     7 . If acidic, wash with sat.[2] 
    
    
    
    and dry over
    
    
    (avoid acidic drying agents like silica or unbuffered
    
    
    if the sample is very wet).
  • Apparatus: Short-path distillation head or Vigreux column.

  • Conditions:

    • Vacuum: High vacuum recommended (< 5 mmHg) to keep bath temperature below 100°C. Thermal degradation of acetals can occur at high temperatures.

    • Fractions:

      • Fore-run: Bis-protected ether (more volatile).

      • Main Fraction: Target mono-protected alcohol.

      • Pot Residue: Unreacted (R)-1,2-propanediol (high boiling).

Protocol B: Acid Neutralization & Workup (Critical)

Best for: Preventing decomposition (hydrolysis) and removing pTSA/PPTS.

Theory: Acetal protecting groups hydrolyze rapidly in the presence of water and trace acid. You must quench the acid catalyst used in synthesis before any concentration step.

  • Quench: Add Triethylamine (

    
    )  (1.5 eq relative to acid catalyst) directly to the reaction mixture.
    
  • Wash: Dilute with ether/EtOAc and wash with Saturated

    
     .
    
  • Dry: Use Sodium Sulfate (

    
    )  or Potassium Carbonate (
    
    
    
    ).
    • Warning: Do not use prolonged exposure to Magnesium Sulfate (

      
      ) as it can be slightly Lewis-acidic.
      
  • Concentrate: Rotary evaporate with the bath temperature < 40°C .

Protocol C: Flash Chromatography (With Caveats)

Best for: Small scale (< 1g) or difficult separations.

Theory: Standard silica gel is slightly acidic (pH 6-6.5). This is sufficient to cleave the ethoxyethyl group during the column run, leading to "streaking" and loss of product.

  • Slurry Preparation: Pre-treat the silica gel slurry with 1% Triethylamine in the eluent solvent (e.g., Hexanes/EtOAc).

  • Elution: Run the column using the neutralized solvent system.

  • Visualization: Use Anisaldehyde stain (acetals turn pink/red) or

    
     (oxidizes the free alcohol).
    

Workflow Visualization

Decision Tree: Purification Strategy

PurificationLogic Start Crude Reaction Mixture ((R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol) CheckPH Check pH of Crude Start->CheckPH IsAcidic Is pH < 7? CheckPH->IsAcidic Neutralize Add Et3N or Wash w/ NaHCO3 (Protocol B) IsAcidic->Neutralize Yes CheckImpurity Identify Major Impurity (NMR/TLC) IsAcidic->CheckImpurity No Neutralize->CheckImpurity ImpurityType Impurity Type? CheckImpurity->ImpurityType Distill Vacuum Distillation (Protocol A) Separates Diol & Bis-protected ImpurityType->Distill Start Material (Diol) or Large Scale Column Buffered Silica Column (Protocol C) Use 1% Et3N ImpurityType->Column Close Rf impurities or Small Scale Final Pure Product (Store at 4°C, over K2CO3) Distill->Final Column->Final

Caption: Logical decision tree for selecting the appropriate purification method based on impurity profile and scale.

Frequently Asked Questions (FAQs)

Q1: My NMR shows two sets of peaks for the methyl group. Is my chiral resolution failed?

A: No. This is a common misconception. The (R)-1,2-propanediol backbone is enantiopure. However, the ethoxyethyl group adds a new stereocenter at the acetal carbon. You have created a mixture of diastereomers:


 and 

.
  • Result: These diastereomers have distinct physical properties in NMR (anisochronous), causing signal splitting.

  • Action: Do not attempt to purify this. The protecting group will be removed later, destroying this temporary chiral center [1].

Q2: Why does my product smell like apples/acetaldehyde after the column?

A: Your product decomposed on the silica gel. Standard silica is acidic. As the acetal passed through the column, the acid catalyzed the hydrolysis:


Solution:  Always add 1% Triethylamine to your eluent to buffer the silica [2].
Q3: Can I store this compound indefinitely?

A: Not indefinitely. Acetals are prone to auto-oxidation and hydrolysis.

  • Storage: Store at 4°C or -20°C under Argon.

  • Stabilizer: Adding a few pellets of solid Potassium Carbonate (

    
    ) to the vial can scavenge trace acids formed over time.
    
Q4: I can't distill it; the boiling point is too close to the diol.

A: This is unlikely under high vacuum, but if observed, it implies your vacuum is insufficient.

  • Alternative: If distillation fails, derivatize the free primary alcohol (e.g., with TBDMS-Cl or Acetyl-Cl). The resulting fully protected species will be much easier to purify chromatographically. You can then selectively deprotect if needed.[3]

Mechanism of Instability

Understanding the failure mode is key to prevention. The diagram below illustrates why "wet" and "acidic" conditions are destructive.

Hydrolysis Protected Protected Ether (Acetal) Protonated Protonated Intermediate (Activated) Protected->Protonated + H+ (Acid Catalyst) Oxocarbenium Oxocarbenium Ion (Unstable) Protonated->Oxocarbenium - EtOH Hydrolyzed Alcohol + Acetaldehyde (Decomposed) Oxocarbenium->Hydrolyzed + H2O (Moisture)

Caption: Acid-catalyzed hydrolysis pathway. Note that water is the reagent that finalizes the decomposition.

References

  • BenchChem Technical Support. (2025).[4] An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for acetal stability).
  • Sigma-Aldrich. (2023). Product Specification: 1-Ethoxy-2-propanol.[5][6][7] Retrieved from

  • PubChem. (2025).[8][9] Compound Summary: (R)-2-ethoxy-propan-1-ol.[1][10] Retrieved from

Sources

troubleshooting side reactions of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol

Author: BenchChem Technical Support Team. Date: March 2026

Product Profile & Stereochemical Complexity

Compound: (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol CAS: N/A (Specific intermediate) Class: Mono-protected 1,2-diol (Acyclic Acetal)

This compound is a mono-protected derivative of (R)-1,2-propanediol , where the secondary hydroxyl group (C2) is masked by an ethoxyethyl (EE) protecting group.

Critical Stereochemical Note

Users often flag this product as "impure" upon initial NMR inspection. This is usually a false positive.

  • Fixed Center: The propanol backbone is enantiopure (R) .

  • Acetal Center: The introduction of the ethoxyethyl group creates a new chiral center at the acetal carbon. This formation is not stereoselective, resulting in a racemic (RS) mixture at the acetal position.

  • Result: The product exists as a 1:1 mixture of diastereomers: (2R, Acetal-R) and (2R, Acetal-S) .

  • Observation: You will see "doubling" of NMR signals (especially the methyl doublets and acetal methine quartet). This is intrinsic to the molecule, not an impurity.

Diagnostic Workflow: Degradation & Side Reactions

The ethoxyethyl (EE) group is an acyclic acetal . It is significantly more labile than cyclic acetals (like acetonides) and prone to specific side reactions under acidic or thermal stress.

SideReactions cluster_legend Key Pathways Start (R)-2-EE-1-Propanol (Target Molecule) Acid Trace Acid (H+) (CDCl3, Silica, Air) Start->Acid Exposure Oxo Oxocarbenium Intermediate Acid->Oxo Protonation Cyclic 2-Methyl-1,3-Dioxolane (Cyclic Acetal) Oxo->Cyclic -EtOH (Intramolecular Cyclization) Diol (R)-1,2-Propanediol (Hydrolysis) Oxo->Diol +H2O (Hydrolysis) Migrated 1-EE-2-Propanol (Regio-Migration) Oxo->Migrated Isomerization (Transient) Red Arrow Major Risk: Cyclization in anhydrous acid

Figure 1: Acid-catalyzed degradation pathways. The formation of the cyclic dioxolane is a thermodynamically driven trap in anhydrous acidic conditions.

Troubleshooting Guide (FAQs)

Category A: Stability & Handling[1]

Q1: My product decomposed during silica gel chromatography. What happened? A: The ethoxyethyl (EE) group is extremely acid-labile. Standard silica gel is slightly acidic (pH 6.0–6.5), which is sufficient to catalyze two reactions:

  • Deprotection: Hydrolysis to the free diol.

  • Cyclization: Conversion to the cyclic acetal (dioxolane) if ethanol is eliminated.

  • Solution: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in your eluent system to neutralize surface acidity. Always use buffered mobile phases.

Q2: I stored the compound in the fridge, but it smells like acetaldehyde. Is it degrading? A: Yes. The "fruity/pungent" smell of acetaldehyde indicates hydrolysis.

  • Mechanism: Trace moisture + Trace acid

    
     Hemiacetal 
    
    
    
    Alcohol + Acetaldehyde + Ethanol.
  • Correction: Store the compound under inert atmosphere (Argon/Nitrogen) at -20°C. Add a stabilizer (e.g., solid Potassium Carbonate (K2CO3) ) to the vial to scavenge trace acids.

Category B: Analytical (NMR/HPLC)

Q3: The 1H NMR shows two sets of peaks for the methyl groups. Is this a mixture of regioisomers? A: Likely not. It is a diastereomeric mixture (see Section 1).

  • Verification: Check the integration. If the ratio is roughly 1:1, it is the diastereomers. If the ratio is 9:1 or similar, you may have regioisomer contamination (1-EE-2-propanol vs 2-EE-1-propanol).

  • Differentiation:

    • 2-EE isomer (Target): The C2-methine proton (attached to O-EE) typically shifts downfield (~3.8-4.0 ppm).

    • 1-EE isomer (Impurity): The C1-methylene protons shift downfield, while the C2-methine remains upfield (~3.9 ppm vs ~3.5 ppm). Use HSQC to confirm which carbon the EE group is attached to.

Q4: My NMR sample in CDCl3 looks different after 1 hour. A: Chloroform (CDCl3) often contains trace HCl, which catalyzes acetal migration or cyclization in the NMR tube.

  • Protocol: Always filter CDCl3 through a small plug of basic alumina or add a drop of pyridine-d5 or solid K2CO3 to the NMR tube before adding your sample.

Category C: Reactivity

Q5: I tried to react the primary alcohol, but I isolated a cyclic product. A: You likely triggered Intramolecular Transacetalization .

  • Scenario: Under anhydrous acidic conditions (or with Lewis acids), the free primary hydroxyl attacks the acetal carbon, expelling ethanol.

  • Result: Formation of 2-methyl-4-methyl-1,3-dioxolane . This 5-membered ring is thermodynamically more stable than the acyclic EE ether.

  • Prevention: Avoid strong Lewis acids. If activating the primary alcohol (e.g., Tosylation, Mesylation), use excess base (Et3N, Pyridine) before adding the reagent to ensure the pH never drops below 7.

Technical Data Summary

FeatureSpecification / Behavior
Protecting Group 1-Ethoxyethyl (EE) ether
Lability High (pH < 4.0 triggers rapid hydrolysis)
Major Impurity (R)-1,2-Propanediol (Hydrolysis product)
Side Product 2,4-Dimethyl-1,3-dioxolane (Cyclization product)
Boiling Point ~70-80°C (at reduced pressure). Note: Distill with caution; heat can trigger disproportionation.
Flash Point Low (due to potential ethanol/acetaldehyde release)

Standard Operating Procedures (SOPs)

SOP 1: Safe Deprotection (Removal of EE Group)

To regenerate the diol without side reactions:

  • Dissolve substrate in THF:Water (4:1) .

  • Cool to 0°C .

  • Add 1.0 M HCl (dropwise) until pH reaches ~3.

  • Monitor by TLC (Product is much more polar).

  • Quench immediately with Saturated NaHCO3 upon completion. Do not let it sit in acid, or polymerization of the vinyl ether byproduct may darken the mixture.

SOP 2: Purification via Chromatography
  • Slurry Silica: Prepare silica slurry in Hexanes containing 1% Et3N .

  • Column Packing: Pour column and flush with 2 column volumes of solvent + 1% Et3N.

  • Elution: Run the column with standard solvents (e.g., Hexanes/EtOAc). The Et3N is usually not needed in the mobile phase if the silica is pre-neutralized, but 0.1% can be added for safety.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for EE group stability and cleavage conditions).

  • BenchChem. (2025).[1][2] (2-Ethoxyethyl) Vinyl Ether as a Protecting Group for Alcohols.[2] (Application note detailing the mechanism of EE formation and acid sensitivity).

  • Fayad, A., et al. (2022). "Synthesis and characterization of novel functional vinyl ethers." Comptes Rendus Chimie, 25, 9-18. (Discusses transetherification and stability of vinyl ether derivatives).

  • Organic Chemistry Portal. (2023). Protecting Groups: Ethoxyethyl ether. (Database of stability profiles for acetal protecting groups).

Sources

preventing degradation of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage Guide Subject: (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol Case ID: EE-PROT-001 Support Tier: Senior Application Scientist

Introduction

You are working with (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol , a chiral building block where the secondary hydroxyl of (R)-1,2-propanediol is protected as an ethoxyethyl (EE) ether (an acyclic acetal), leaving the primary alcohol free for further functionalization.

The "RS" designation in the name refers to the acetal center, which is typically a diastereomeric mixture. The critical stereocenter is the (R)-backbone .

The Core Challenge: The ethoxyethyl (EE) group is an acetal .[1][2][3] Acetals are kinetically stable to base and nucleophiles but are extremely labile to acids . Even trace acidity from glass surfaces, CO₂ dissolved in moisture (carbonic acid), or slightly acidic solvents (CDCl₃) can trigger autocatalytic hydrolysis, reverting your protected intermediate back to the starting diol and acetaldehyde.

Module 1: The Chemistry of Degradation

To prevent degradation, you must understand the enemy. The primary degradation pathway is Acid-Catalyzed Hydrolysis .

Mechanism of Failure
  • Protonation: A stray proton (

    
    ) binds to the ethoxy oxygen.
    
  • Cleavage: Ethanol is expelled, forming a resonance-stabilized oxocarbenium ion.

  • Hydrolysis: Water attacks the cation, collapsing the protecting group into acetaldehyde and releasing the free diol.

Secondary Risk: The free primary alcohol is susceptible to oxidation (to aldehyde/carboxylic acid), but hydrolysis is the faster, more common mode of failure during storage.

HydrolysisMechanism Start (R)-2-(1-Ethoxyethoxy)-1-propanol (Intact Protected Alcohol) Intermed Oxocarbenium Intermediate Start->Intermed 1. Protonation & Cleavage (-EtOH) H_Ion H+ (Trace Acid) H_Ion->Start End1 (R)-1,2-Propanediol (Degraded Product) Intermed->End1 2. Hydrolysis End2 Acetaldehyde + Ethanol Intermed->End2 Water H2O (Moisture) Water->Intermed

Caption: Figure 1. Acid-catalyzed hydrolysis pathway of the ethoxyethyl (EE) protecting group.[1][2][3] Note that moisture and acid are co-conspirators in this degradation.

Module 2: Storage Protocols (The "Prevention")

The following protocols are designed to eliminate the two triggers identified above: Protons and Water .

Storage Condition Matrix
ParameterRecommendationScientific Rationale
Temperature -20°C (Preferred) or 4°CLow temperature kinetically inhibits the hydrolysis reaction rate (

).
Atmosphere Argon or Nitrogen Displaces humid air. Prevents absorption of atmospheric CO₂, which forms carbonic acid in wet solvents.
Container Teflon or Silylated Glass Untreated borosilicate glass is slightly acidic (silanols). Teflon is inert.
Stabilizer 0.1% Triethylamine (Et₃N) CRITICAL: Acts as a "proton sponge" to neutralize trace acids generated over time.
Solvent Neat (Undiluted) Storing in solution increases the risk of side reactions unless the solvent is anhydrous and buffered.
Protocol: Long-Term Storage Setup
  • Purify the compound (see Module 4) to remove any residual acid from synthesis.

  • Add Stabilizer: If storing for >1 month, add 0.1% w/w Triethylamine. This is easily removed later via vacuum (it is volatile).

  • Vessel Prep: Use an amber vial (prevents radical oxidation) with a Teflon-lined cap.

  • Inerting: Flush the headspace with Argon for 30 seconds before sealing.

  • Seal: Wrap the cap with Parafilm to prevent moisture diffusion.

Module 3: Troubleshooting & Diagnostics

User Scenario: “My compound turned cloudy or smells like green apples/acetaldehyde.”

Use this decision tree to diagnose the state of your reagent.

TroubleshootingTree Start Issue: Purity Check Smell Smell Test: Acetaldehyde odor? Start->Smell NMR 1H NMR Analysis (in CDCl3 + K2CO3) Smell->NMR No Result_Hydrolysis Diagnosis: Hydrolysis (Loss of EE) Smell->Result_Hydrolysis Yes (Green Apple/Sweet) NMR->Result_Hydrolysis Missing acetal CH (quartet ~4.7 ppm) Result_Oxidation Diagnosis: Oxidation (Aldehyde) NMR->Result_Oxidation New CHO peak (~9.7 ppm) Result_Good Diagnosis: Intact NMR->Result_Good Clean Spectrum Action_Repurify Action: Repurify on Neutralized Silica Result_Hydrolysis->Action_Repurify Result_Oxidation->Action_Repurify Action_Dry Action: Add Et3N, Dry over MgSO4 Result_Good->Action_Dry

Caption: Figure 2. Diagnostic workflow for assessing compound integrity. Note: Standard CDCl3 is acidic; always neutralize NMR solvent with solid K2CO3 before testing acetals.

Self-Validating Purity Check (The "Gold Standard")

Do not rely on TLC alone, as the acetal can hydrolyze on the acidic silica plate, giving a false negative.

  • Take a sample: 5 mg of compound.

  • Prepare Solvent: Filter CDCl₃ through a small plug of basic alumina OR add a granule of anhydrous K₂CO₃ to the NMR tube.

  • Analyze: Look for the characteristic acetal proton: a quartet around 4.7–4.9 ppm .

    • If missing: The group has fallen off.

    • If present but small: Partial hydrolysis.

Module 4: Handling & Purification (FAQs)

Q: Can I purify this using standard silica gel chromatography? A: NO. Standard silica gel is acidic (pH ~5-6). It will strip the EE group off during the column run.

  • Correct Method: You must neutralize the silica. Slurry the silica in your eluent containing 1-2% Triethylamine (Et₃N) . Flush the column with this buffer before loading your sample. Maintain 0.5% Et₃N in the running eluent [1]. Alternatively, use Neutral Alumina .

Q: Is the compound hygroscopic? A: Yes. The free primary alcohol and the ether linkages attract water. Water + Time = Hydrolysis. Always warm the refrigerated bottle to room temperature before opening to prevent condensation from forming inside the bottle.

Q: I see two spots on TLC (or two sets of peaks in NMR). Is it impure? A: Not necessarily. The "RS" in the name implies the acetal carbon is a stereocenter. Because the backbone is chiral (R), the introduction of the EE group creates a pair of diastereomers (R,R and R,S). These often have slightly different physical properties (NMR shifts, boiling points, or Rf values). Do not mistake diastereomers for impurities.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Chapter on Protection for the Hydroxyl Group, specifically 1-Ethoxyethyl ethers).

  • BenchChem Technical Support. A Comparative Guide to the Use of (2-Ethoxyethyl) vinyl ether as a Hydroxyl Protecting Group. BenchChem.

  • Kresge, A. J.; Chiang, Y. The hydrolysis of ethyl vinyl ether.[4] Part I. Reaction mechanism. J. Chem. Soc. B, 1967, 53-58. (Foundational kinetics on EE hydrolysis).

  • Fisher Scientific. Safety Data Sheet: 1-Ethoxy-2-propanol (Structural analog for safety data).

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Validation & Comparative

A Comparative Guide to Determining Enantiomeric Excess of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Imperative of Stereochemical Purity

In the landscape of modern drug development, the three-dimensional structure of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and patient safety.[1] Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[2][3] The tragic case of thalidomide, where one enantiomer provided sedative effects while the other was a potent teratogen, serves as a foundational lesson in stereochemistry.[4] Consequently, regulatory bodies and pharmaceutical companies now prioritize the development of single-enantiomer drugs, making the precise and accurate determination of enantiomeric excess (ee) a cornerstone of process chemistry, quality control, and regulatory compliance.[5]

This guide provides an in-depth comparison of the principal analytical techniques for determining the enantiomeric excess of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol. This molecule presents a unique analytical challenge: it possesses a primary alcohol for potential derivatization and two stereogenic centers. The primary center of interest is at the C-2 position of the propanol backbone, while the second, within the acetal protecting group, is a racemic mixture. This results in the sample being a mixture of two diastereomers: (R)-2-[(R)-1-Ethoxyethoxy]-1-propanol and (R)-2-[(S)-1-Ethoxyethoxy]-1-propanol. Our objective is to quantify the amount of the desired (R)-propanol backbone relative to its undesired (S)-enantiomer. We will dissect three orthogonal and robust methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

At a Glance: Method Selection Framework

The choice of an analytical method is a balance of sensitivity, sample throughput, available instrumentation, and the specific information required. For a molecule like (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol, which lacks a strong UV chromophore, the decision-making process involves careful consideration of derivatization strategies and detector compatibility.

G start Sample: (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol q1 Need for High Sensitivity & Routine QC? start->q1 q2 Analyte Volatile & Thermally Stable? q1->q2 No hplc Chiral HPLC (Requires Derivatization for UV or use RI) q1->hplc Yes q3 Need for Rapid Analysis / Structural Confirmation? q2->q3 No gc Chiral GC (Requires Derivatization) q2->gc Yes nmr Chiral NMR (Requires Derivatizing/Solvating Agent) q3->nmr Yes end_node Validated ee Result q3->end_node No hplc->end_node gc->end_node nmr->end_node

Caption: Decision tree for selecting an ee determination method.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

Chiral HPLC is often considered the gold standard for enantiomeric purity testing in the pharmaceutical industry due to its robustness, high accuracy, and versatility.[6]

Principle of Separation

Separation is achieved by passing the analyte through a column packed with a chiral stationary phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP, and subtle differences in the stability of these complexes lead to different retention times, allowing for their separation and quantification.[7] For alcohols, polysaccharide-based CSPs are particularly effective due to their helical polymer structure, which contains chiral grooves and binding sites (e.g., carbamate groups) that facilitate enantioselective interactions.[8][9]

Experimental Protocol: A Derivatization-Based UV Approach

Our target molecule lacks a suitable chromophore for sensitive UV detection. While a Refractive Index (RI) detector can be used, it suffers from low sensitivity and is incompatible with gradient elution. A superior strategy is to derivatize the primary alcohol with a UV-active agent, such as benzoyl chloride.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis a 1. Dissolve Analyte in Anhydrous Pyridine b 2. Add Benzoyl Chloride (UV-active tag) a->b c 3. Reaction at RT b->c d 4. Quench & Extract Benzoylated Product c->d e 5. Dissolve in Mobile Phase d->e f 6. Inject onto Chiral HPLC System e->f g 7. Separation on Polysaccharide CSP f->g h 8. UV Detection (e.g., 230 nm) g->h i 9. Integrate Peaks h->i j Enantiomeric Excess Result i->j Calculate ee%

Caption: Workflow for ee determination by Chiral HPLC.

Step-by-Step Methodology:

  • Derivatization: In a vial, dissolve ~5 mg of the alcohol sample in 1 mL of anhydrous pyridine. Add 1.2 equivalents of benzoyl chloride. Stir at room temperature for 2-4 hours until the reaction is complete (monitor by TLC). Quench the reaction with 1 mL of water, and extract the product with ethyl acetate. Dry the organic layer, evaporate the solvent, and re-dissolve the residue in the HPLC mobile phase.

  • HPLC System & Conditions:

    • HPLC System: Standard HPLC with a UV detector.[9]

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).[9]

    • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).[9] Optimize ratio as needed for best resolution.

    • Flow Rate: 0.5 - 1.0 mL/min.[9]

    • Temperature: 25 °C.[9]

    • Detection: UV at 230 nm or 254 nm.[9]

    • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:

    • ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100[7]

Performance and Expert Insights
  • Trustworthiness: This is a self-validating system. A racemic standard should be injected first to confirm the elution order and ensure baseline resolution (Rs > 1.5) is achieved.[10] The presence of the diastereomeric protecting group will likely result in two pairs of peaks. The ee is calculated by summing the areas of the two peaks corresponding to the (R)-backbone and comparing that to the sum of the areas for the (S)-backbone.

  • Expertise: The choice of a normal-phase mobile phase is causal; the polar interactions (hydrogen bonding, dipole-dipole) crucial for chiral recognition on polysaccharide CSPs are more pronounced in non-polar solvents.[11] Decreasing the isopropanol content typically increases retention and can improve resolution, but at the cost of wider peaks and longer run times.[9]

Chiral Gas Chromatography (GC): The High-Resolution Alternative

For analytes that are volatile or can be made volatile, Chiral GC offers exceptional resolving power and sensitivity.

Principle of Separation

Similar to HPLC, separation occurs on a capillary column coated with a CSP. For GC, these are typically cyclodextrin derivatives.[12] The cone-shaped structure of cyclodextrins provides a chiral microenvironment where enantiomers can have differential inclusion, leading to separation.

Experimental Protocol: Enhancing Volatility through Acylation

The free hydroxyl group on our analyte makes it too polar and insufficiently volatile for direct GC analysis. Derivatization is mandatory.[13] A common and effective strategy is acylation to form the corresponding acetate ester, which is more volatile and exhibits better chromatographic behavior.[14]

Step-by-Step Methodology:

  • Derivatization: To ~2 mg of the alcohol sample in a vial, add 200 µL of acetic anhydride and 20 µL of pyridine. Heat at 60 °C for 30 minutes. Cool to room temperature, add 1 mL of water, and extract the acetate derivative with 1 mL of hexane. The hexane layer can be directly injected.

  • GC System & Conditions:

    • GC System: Standard GC with a Flame Ionization Detector (FID).[15]

    • Chiral Column: Cyclodextrin-based CSP, such as Astec® CHIRALDEX™ G-TA or a β-DEX™ column (30 m x 0.25 mm ID, 0.25 µm film thickness).[14][15]

    • Carrier Gas: Helium.

    • Injector Temperature: 230 °C.

    • Detector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp at 5 °C/min to 180 °C.

  • Data Analysis: Calculate the ee% from the FID peak areas using the same formula as for HPLC.

Performance and Expert Insights
  • Expertise: The choice of FID is deliberate. It is a universal detector for organic compounds and offers a very wide linear range, ensuring accurate quantification even when one enantiomer is a minor impurity.

  • Trustworthiness: Method validation requires confirming that the derivatization reaction proceeds to completion and does not cause racemization.[14] This can be verified by derivatizing a sample of known ee and confirming the result. The thermal stability of the derivative should also be assessed to prevent on-column degradation.

Chiral NMR Spectroscopy: The Rapid, Non-Separative Approach

NMR spectroscopy offers a fundamentally different approach. Instead of physically separating the enantiomers, it uses a chiral resolving agent to induce a diastereomeric environment, making the enantiomers spectroscopically distinguishable in the same solution.[16]

Principle of Discrimination

A chiral derivatizing agent (CDA) is an enantiomerically pure reagent that covalently bonds to the analyte. This converts a pair of enantiomers into a pair of diastereomers.[17] Since diastereomers have different physical properties, they exhibit distinct signals (chemical shifts) in the NMR spectrum, allowing for direct integration and ee determination.[18] The most renowned CDA for alcohols is Mosher's acid chloride (MTPA-Cl).[17][18]

Experimental Protocol: Mosher's Ester Analysis

The primary alcohol of our analyte will react with enantiopure (R)-MTPA-Cl to form two diastereomeric Mosher's esters. These can be readily distinguished by ¹H or, more cleanly, by ¹⁹F NMR.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis a 1. Dissolve Analyte & DMAP in Anhydrous CDCl3 b 2. Add (R)-MTPA-Cl (Chiral Derivatizing Agent) a->b c 3. Reaction in NMR Tube b->c d 4. Acquire 19F NMR Spectrum c->d e 5. Observe Two Distinct -CF3 Signals d->e f 6. Integrate Signals e->f g Enantiomeric Excess Result f->g Calculate ee%

Caption: Workflow for ee determination by Chiral NMR.

Step-by-Step Methodology:

  • Derivatization: In an NMR tube, dissolve ~5 mg of the alcohol sample and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in 0.7 mL of deuterated chloroform (CDCl₃). Add 1.1 equivalents of enantiopure (R)-(-)-MTPA-Cl. Cap the tube and invert several times to mix.

  • NMR Acquisition: Allow the reaction to proceed for 30-60 minutes at room temperature. Acquire a quantitative ¹⁹F NMR spectrum.

  • Data Analysis: The ¹⁹F NMR spectrum will show two singlets in the region of -70 to -75 ppm, corresponding to the -CF₃ groups of the two diastereomeric esters. The ee is calculated from the integration of these two signals.

Performance and Expert Insights
  • Expertise: Using ¹⁹F NMR is highly advantageous. The ¹⁹F nucleus has 100% natural abundance and high sensitivity. The resulting spectrum is simple, with no background signals, and the large chemical shift dispersion of fluorine makes peak separation and integration unambiguous.[18]

  • Trustworthiness: It is absolutely critical that the derivatization reaction goes to 100% completion. If not, kinetic resolution (one enantiomer reacting faster than the other) can lead to a significant error in the measured ee. The enantiomeric purity of the Mosher's acid chloride itself must also be >99.5% to ensure accuracy.

Comparative Summary and Conclusion

FeatureChiral HPLCChiral GCChiral NMR Spectroscopy
Principle Physical separation on a Chiral Stationary Phase (CSP).[7]Physical separation of volatile analytes on a CSP.[15]Formation of diastereomers with distinct NMR signals.[17][18]
Sample Prep Derivatization often needed for UV detection.Derivatization required for volatility.[13]Derivatization with CDA required.
Sensitivity High (with UV derivatization).Very High (FID).Moderate to Low.[19]
Analysis Time 15-40 minutes per sample.10-30 minutes per sample.5-20 minutes per sample.
Pros High accuracy, robust, industry standard for QC.[10][19]Highest resolution, excellent for trace impurity analysis.Rapid, non-separative, minimal sample required.[19]
Cons Requires chromophore or derivatization, RI is insensitive.Analyte must be volatile and thermally stable.Lower sensitivity, potential for kinetic resolution errors.

The determination of enantiomeric excess for (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol is readily achievable through several robust analytical techniques.

  • Chiral HPLC , following derivatization with a UV-active tag, stands as the most suitable method for routine quality control in a regulated environment, offering a superb balance of accuracy, precision, and established validation protocols.[10]

  • Chiral GC provides the highest separation efficiency and is an excellent orthogonal method for validation, particularly if trace enantiomeric impurities need to be quantified. Its reliance on derivatization is a necessary step to manage the analyte's polarity.

  • Chiral NMR serves as a powerful, rapid screening tool, ideal for in-process reaction monitoring or when a quick assessment of enantiomeric purity is needed without extensive method development.

For comprehensive and definitive characterization, a cross-validation approach using two of these orthogonal techniques (e.g., HPLC and GC, or HPLC and NMR) is highly recommended.[19] This provides the highest degree of confidence in the analytical results, ensuring the stereochemical integrity of the molecule and upholding the stringent quality standards required in pharmaceutical development.

References

  • The Critical Imperative of Enantiomeric Purity in Pharmaceutical Synthesis: A Technical Guide - Benchchem.
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GC-MS fragmentation pattern of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Pattern of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol

A Senior Application Scientist's Comparative Guide for Researchers

Introduction: Characterizing a Chiral Acetal Alcohol

(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol (CAS 64028-92-8) is a chiral molecule featuring both an acetal and a primary alcohol functional group.[1] Its structure, containing two chiral centers, results in diastereomers. This complexity makes its unambiguous identification and characterization critical in fields such as asymmetric synthesis, pharmaceutical development, and flavor and fragrance analysis, where stereochemistry can dictate biological activity or sensory properties.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds.[2][3] Its power lies in the combination of high-resolution chromatographic separation with the information-rich mass spectra that provide a molecular fingerprint. This guide provides an in-depth analysis of the electron ionization (EI) GC-MS fragmentation pattern of this target molecule, explains the underlying chemical principles, presents a detailed experimental protocol for its analysis, and compares the technique with other relevant analytical methods.

The Science of Fragmentation: Principles for Alcohols and Acetals

Under electron ionization (EI) at a standard 70 eV, molecules are bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M•+). This molecular ion is often energetically unstable and undergoes a series of predictable fragmentation reactions to yield smaller, more stable charged fragments. The resulting mass spectrum is a plot of the relative abundance of these fragments versus their mass-to-charge ratio (m/z).

  • Alcohol Fragmentation: Primary alcohols like the propanol moiety in our target molecule are characterized by two main fragmentation pathways. The first is the cleavage of the C-C bond adjacent to the oxygen (α-cleavage), which for a primary alcohol, typically yields a prominent [CH₂OH]⁺ ion at m/z 31.[4][5] The second is the loss of a water molecule (M-18), although this is often more prevalent in larger alcohols.[5]

  • Acetal Fragmentation: The presence of two oxygen atoms on the same carbon in an acetal provides a powerful site for initiating fragmentation. The molecular ions of acetals are frequently of low abundance or entirely absent. Fragmentation is dominated by α-cleavage, where the C-O bonds break to form highly resonance-stabilized oxonium ions.[6]

Deconstructing the Molecule: The Fragmentation Pattern of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol

The target molecule, with a molecular weight of 148.20 g/mol , combines the features of both alcohols and acetals, leading to a predictable yet complex mass spectrum.[1][7] The molecular ion peak at m/z 148 is expected to be very weak or absent, a common characteristic of acetals.

The fragmentation is dominated by cleavage around the acetal group, the most labile part of the molecule.

G cluster_main Fragmentation Pathway cluster_frags Major Fragments M Parent Molecule (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol [C7H16O3] MW = 148.20 EI Electron Ionization (70 eV) M->EI M_ion Molecular Ion [M]•+ m/z = 148 (Weak/Absent) EI->M_ion frag73 [CH3CH-O-C2H5]+ m/z = 73 (Base Peak) M_ion->frag73 Acetal Cleavage frag103 [M - OC2H5]•+ m/z = 103 M_ion->frag103 Loss of Ethoxy Radical frag31 [CH2OH]+ m/z = 31 M_ion->frag31 Alcohol α-Cleavage frag45 [C2H5O]+ m/z = 45 frag73->frag45 Further Fragmentation

Caption: Predicted EI fragmentation pathways for the target molecule.

Key Fragment Analysis

The expected major fragments are detailed below. This interpretation is based on fundamental fragmentation mechanisms and comparison with spectral data of structurally similar compounds like 2-ethoxy-1-propanol.[8][9]

m/zProposed Ion StructureFragmentation PathwaySignificance
73 [CH₃CH-O-C₂H₅]⁺Acetal α-Cleavage: Cleavage of the C-O bond linking the propanol backbone to the acetal group.This resonance-stabilized oxonium ion is the most stable fragment and is predicted to be the base peak .
45 [C₂H₅O]⁺Ethoxy Ion: Cleavage resulting in the ethoxy group carrying the positive charge.A very common and characteristic fragment for compounds containing an ethoxy moiety.
103 [M - •OC₂H₅]⁺Loss of Ethoxy Radical: Cleavage of the C-O bond within the acetal, with charge retention on the larger fragment.A significant fragment indicating the presence of an ethoxy group.
31 [CH₂OH]⁺Alcohol α-Cleavage: Cleavage of the C-C bond between C1 and C2 of the propanol backbone.A hallmark fragment for primary alcohols, confirming the presence of the -CH₂OH group.[4][5]
59 [CH₃-CH-OH]⁺Propanol Fragment: Fragmentation within the propanol backbone.Indicates the 2-hydroxypropyl structural element.
29 [C₂H₅]⁺Ethyl Cation: Loss of the ethyl group.A common alkyl fragment.

Methodological Comparison: GC-MS vs. Alternatives

While GC-MS is exceptionally well-suited for this analysis, other techniques offer complementary information.

TechniqueAdvantages for this AnalyteDisadvantages
GC-MS - High sensitivity and specificity.- Provides structural information via fragmentation.- Can separate diastereomers with a chiral column.[3][10]- Requires compound to be volatile and thermally stable.- Fragmentation can lead to a weak or absent molecular ion.
NMR Spectroscopy (¹H, ¹³C) - Provides definitive structural elucidation.- Non-destructive.- Can distinguish diastereomers through unique chemical shifts.- Significantly lower sensitivity than MS.- Requires a pure sample for clear interpretation.- More complex data analysis.
Chiral HPLC - Excellent for separating enantiomers and diastereomers.- Can be used for non-volatile compounds.- Preparative scale is possible.- Does not provide the same level of structural information as MS or NMR unless coupled to a mass spectrometer (LC-MS).- Can require more method development.

Experimental Protocol: GC-MS Analysis

This protocol outlines a robust method for the separation and identification of the diastereomers of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol.

G cluster_prep 1. Sample Preparation cluster_gc 2. GC Separation cluster_ms 3. MS Analysis & Data Processing prep1 Dissolve sample in volatile solvent (e.g., Dichloromethane) prep2 Filter through 0.22 µm syringe filter prep1->prep2 gc1 Inject 1 µL into GC prep2->gc1 gc2 Separate diastereomers on Chiral Capillary Column gc1->gc2 ms1 Electron Ionization (70 eV) gc2->ms1 ms2 Mass Analyzer (Quadrupole) scans m/z 30-200 ms1->ms2 ms3 Detect Ions ms2->ms3 ms4 Process Data: - Identify peaks - Compare spectra to libraries - Analyze fragmentation ms3->ms4

Caption: General workflow for GC-MS analysis of the target compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately prepare a 100 ppm solution of the analyte in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

    • If analyzing a complex matrix, a suitable extraction method like liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be necessary.[2][11]

    • Filter the sample through a 0.22 µm syringe filter into a 2 mL autosampler vial.

  • Instrumentation:

    • Use a Gas Chromatograph (e.g., Agilent 7890B) coupled to a Mass Selective Detector (e.g., 7000D MSD).[2]

  • GC Parameters:

    • Injection Port: Split mode (20:1 ratio), 250 °C.[2]

    • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.

    • Column: A chiral stationary phase is required to separate the diastereomers. A cyclodextrin-based column such as a CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) is recommended.[10][12]

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 180 °C.

      • Hold: 5 minutes at 180 °C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 30 - 200.

  • Data Analysis:

    • Integrate the peaks corresponding to the separated diastereomers. Note that they will have identical mass spectra but different retention times.

    • Analyze the mass spectrum for each peak. Identify the base peak and other key fragments (m/z 103, 73, 45, 31).

    • Compare the acquired spectrum against a reference library like the NIST/EPA/NIH Mass Spectral Library for confirmation, if available.[13][14]

Conclusion

The GC-MS analysis of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol provides a clear and detailed molecular fingerprint. The fragmentation pattern is predictably dominated by cleavage initiated at the acetal functional group, leading to a characteristic and stable base peak at m/z 73. Additional key fragments at m/z 45 and 31 confirm the presence of the ethoxy and primary alcohol moieties, respectively. For complete characterization, the use of a chiral GC column is essential to resolve the compound's diastereomers. This guide provides the theoretical basis and a practical, robust protocol for researchers to confidently identify and characterize this molecule in various scientific applications.

References

  • Mass Spectra of Some Acetals. (n.d.). RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-(1-ethoxyethoxy)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods, 11(17), 2603. Retrieved from [Link]

  • Pinto, A. C., et al. (2008). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry, 2008, 854720. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. In The Main Fragmentation Reactions of Organic Compounds. Thieme.
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  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • ResearchGate. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanol, 2-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanol, 2-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • NIST. (n.d.). Lactic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxy-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (2023). NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. Journal of Research of the National Institute of Standards and Technology, 128, 128014. Retrieved from [Link]

  • LCGC International. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-ethoxy-propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

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Technical Comparison Guide: Spectral & Process Validation of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Positioning

In the high-stakes synthesis of antiretrovirals like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) , the choice of chiral building blocks dictates yield, impurity profiles, and downstream purification costs.

This guide analyzes (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol (herein referred to as EE-PPD ), a regiospecifically protected derivative of (R)-1,2-propanediol. Unlike the conventional (R)-Propylene Carbonate route, the EE-PPD pathway offers distinct advantages in nucleophilic substitution reactions due to the lability of the acetal protecting group under mild acidic conditions.

This document provides a comparative spectral analysis (FTIR), experimental protocols for synthesis validation, and a decision-making framework for process chemists.

Technical Profile & Mechanism of Action

Molecule: (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol CAS: 64028-92-8 Structure: A primary alcohol backbone with a bulky ethoxyethyl (EE) acetal protecting group at the chiral secondary position.

The "Ethoxyethoxy" moiety is an acetal linkage.[1][2] Its primary function is to mask the secondary hydroxyl group, forcing subsequent alkylation (e.g., with PMPA diethyl ester) to occur exclusively at the primary alcohol. This prevents the formation of the regioisomeric impurity, which is difficult to separate from the active pharmaceutical ingredient (API).

Comparison of Synthetic Intermediates
FeatureEE-PPD (Target) (R)-Propylene Carbonate (R)-1,2-Propanediol (Unprotected)
CAS 64028-92-816606-55-64254-14-2
Primary Utility Regioselective AlkylationRing-opening AlkylationStarting Material
Protecting Group Ethoxyethyl (Acetal)Cyclic CarbonateNone
Deprotection Mild Acid Hydrolysis (pH 3-4)Base Hydrolysis (Strong)N/A
Key Impurity Risk Diastereomers (RS-acetal)Regioisomer (Secondary alkylation)Bis-alkylation

FTIR Spectral Analysis & Data Interpretation

The following FTIR data provides a self-validating fingerprint for identifying EE-PPD and distinguishing it from its precursors and alternatives.

Diagnostic Spectral Markers (FTIR)

The spectrum of EE-PPD is characterized by the coexistence of a free primary hydroxyl group and a complex ether/acetal fingerprint region.

Wavenumber (cm⁻¹)Functional Group AssignmentDiagnostic Significance
3350 – 3450 O-H Stretch (Broad) Confirms the presence of the free primary alcohol. If this band is absent, the molecule is fully protected (bis-EE). If too broad/intense, check for wet solvent or starting diol.
2860 – 2980 C-H Stretch (Aliphatic) Methyl/Methylene stretches. The EE group adds significant intensity here compared to the starting diol.
1380 & 1450 C-H Bending (gem-dimethyl) Characteristic of the isopropyl backbone and the ethoxyethyl methyls.
1050 – 1140 C-O-C Stretch (Acetal) CRITICAL: Strong, multiplet bands. Distinguishes EE-PPD from the starting diol (which has C-O but lacks the acetal complexity).
~950 – 1000 O-C-O (Acetal Sym. Stretch) Specific to the ethoxyethyl linkage.
Absent: 1780-1800 C=O Stretch Purity Check: Absence confirms no contamination with (R)-Propylene Carbonate.
Absent: 1610-1640 C=C Stretch Reaction Monitor: Absence confirms consumption of Ethyl Vinyl Ether (starting reagent).
Comparative Spectral Logic
  • Vs. (R)-1,2-Propanediol: The starting material has a massive, simplified O-H stretch and lacks the complex acetal C-O-C fingerprint in the 1000-1150 cm⁻¹ region.

  • Vs. (R)-Propylene Carbonate: The carbonate has a dominant Carbonyl (C=O) peak at ~1790 cm⁻¹. EE-PPD has zero carbonyl signal.

Experimental Protocol: Synthesis & Validation

Objective: Selective protection of the secondary hydroxyl group of (R)-1,2-propanediol using Ethyl Vinyl Ether (EVE).

Reagents
  • (R)-1,2-Propanediol (1.0 eq)

  • Ethyl Vinyl Ether (1.1 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 eq) - Catalyst

  • Dichloromethane (DCM) - Solvent

Step-by-Step Methodology
  • Setup: In a flame-dried reactor under N₂ atmosphere, dissolve (R)-1,2-propanediol in anhydrous DCM.

  • Catalyst Addition: Add PPTS at 0°C.

  • Addition: Dropwise addition of Ethyl Vinyl Ether (EVE) over 30 minutes. Maintain temperature < 5°C to favor kinetic control (secondary OH is sterically more hindered but the reaction is often tuned via stoichiometry and temperature to favor the secondary protection due to electronic stabilization or subsequent migration, though direct primary protection is a risk; Note: In industrial practice, separation of isomers is often required, or specific catalysts are used to direct regioselectivity).

    • Correction for High Purity: For EE-PPD specifically, the synthesis often involves protecting both and selectively deprotecting, OR using a precursor where the primary OH is already blocked (e.g., by a benzyl group), forming the EE on the secondary, and then hydrogenating the benzyl group. The protocol below assumes the "Benzyl-Route" for highest regiochemical fidelity.

Refined Protocol (Benzyl Route for Regio-Assurance):

  • Start: (R)-1-Benzyloxy-2-propanol.

  • Protection: React with Ethyl Vinyl Ether / PPTS to form the EE-protected intermediate.

  • Validation (In-Process Control - IPC): FTIR should show complete disappearance of O-H stretch (3400 cm⁻¹) .

  • Deprotection: Hydrogenolysis (H₂/Pd-C) to remove the Benzyl group.

  • Final Validation: FTIR now shows re-appearance of O-H stretch (3400 cm⁻¹) but retention of C-O-C acetal bands (1050-1140 cm⁻¹).

Self-Validating Quality Check (The "Traffic Light" System)
  • RED (Fail): Presence of peak at 1620 cm⁻¹ (Unreacted Vinyl Ether) OR Peak at 1700+ cm⁻¹ (Solvent/Carbonate contamination).

  • YELLOW (Caution): O-H stretch is present but weak (Incomplete debenzylation).

  • GREEN (Pass): Strong O-H stretch, Strong C-O-C acetal bands, Clean baseline >1600 cm⁻¹.

Visualizing the Workflow

The following diagrams illustrate the synthesis pathway and the spectral decision logic.

Diagram 1: Synthesis & Impurity Control Pathway

Tenofovir_Pathway cluster_legend Process Advantage Start (R)-1,2-Propanediol RouteA Route A: Cyclic Carbonate Start->RouteA Phosgene/DMC RouteB Route B: EE-Protection Start->RouteB Ethyl Vinyl Ether (Regio-controlled) Inter_Carb (R)-Propylene Carbonate RouteA->Inter_Carb Inter_EE EE-PPD (Target Molecule) RouteB->Inter_EE Impurity_Regio Regioisomer Impurity Inter_Carb->Impurity_Regio High Risk of 2° Alkylation Tenofovir Tenofovir Precursor Inter_Carb->Tenofovir Base Catalysis Inter_EE->Tenofovir 1. Alkylation 2. Mild Acid Hydrolysis

Caption: Comparison of Tenofovir synthetic routes. Route B (EE-Protection) minimizes regioisomer formation compared to the Cyclic Carbonate route.

Diagram 2: FTIR Decision Tree for Batch Release

FTIR_Decision Sample Analyze Sample (FTIR Transmission) Check_OH Check 3300-3450 cm⁻¹ (O-H Stretch) Sample->Check_OH Check_CO Check 1780-1800 cm⁻¹ (Carbonyl) Check_OH->Check_CO Present Fail_Prot FAIL: Over-protected (Bis-EE) Check_OH->Fail_Prot Absent Check_Acetal Check 1050-1150 cm⁻¹ (Acetal C-O-C) Check_CO->Check_Acetal Absent Fail_Carb FAIL: Carbonate Contamination Check_CO->Fail_Carb Present Pass PASS: Proceed to Alkylation Check_Acetal->Pass Strong Multiplet Fail_Start FAIL: Unreacted Diol Check_Acetal->Fail_Start Weak/Singlet

Caption: Logic flow for FTIR-based quality control of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol batches.

References

  • Santa Cruz Biotechnology. (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol Product Data (CAS 64028-92-8).[3] Retrieved from

  • BenchChem. Application Note: (2-Ethoxyethyl) Vinyl Ether as a Protecting Group for Alcohols.[1] Retrieved from

  • National Institute of Standards and Technology (NIST). 1-Propanol, 2-ethoxy- Spectral Data (Analogous Structure). NIST Chemistry WebBook, SRD 69.[4][5] Retrieved from

  • PubChem. Compound Summary: (R)-2-ethoxy-propan-1-ol.[6][7] National Library of Medicine. Retrieved from

  • Riley, D. L., et al. (2016).[8] An Improved Process for the Preparation of Tenofovir Disoproxil Fumarate.[8][9] Organic Process Research & Development.[8] (Contextual synthesis reference). Retrieved from [8]

Sources

Comparative Guide: HPLC Method Development for (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Analyte: (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol CAS Context: Key intermediate in the synthesis of acyclic nucleoside phosphonates (e.g., Tenofovir). The Analytical Challenge: This molecule presents a "Perfect Storm" for method development:

  • Lack of Chromophore: It is "invisible" to standard UV detection (>220 nm).

  • Acid Lability: The acetal linkage (ethoxyethyl ether) hydrolyzes rapidly below pH 6.0.

  • Stereochemical Complexity: It exists as a pair of diastereomers due to the (RS)-acetal center, often resulting in split peaks.

This guide objectively compares three analytical approaches: RP-HPLC with Charged Aerosol Detection (CAD/ELSD) , GC-FID , and Legacy HPLC-RI , establishing why HPLC-CAD/ELSD is the superior methodology for purity profiling.

Part 1: The Decision Matrix (Method Selection)

Before selecting a column, one must select the physics of separation. The following decision tree illustrates the logic used to rule out standard UV methods and assess the risk of Gas Chromatography (GC).

MethodSelection Start Start: (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol Chromophore Does it have a UV Chromophore? Start->Chromophore Volatility Is it Volatile? Chromophore->Volatility No UV_Method Standard RP-HPLC (UV 210-254nm) Chromophore->UV_Method Yes (False) Thermal Is it Thermally Stable (Acetal)? Volatility->Thermal Yes RI_Method HPLC-RI (Legacy/Isocratic) Volatility->RI_Method No GC_Method GC-FID (Alternative) Thermal->GC_Method Yes (Risk of Degradation) CAD_Method RECOMMENDED: RP-HPLC (CAD or ELSD) pH > 7.0 Thermal->CAD_Method No (Labile Acetal)

Figure 1: Analytical Method Selection Decision Tree. Note the rejection of UV due to lack of absorption and the caution regarding GC due to thermal instability of acetals.

Part 2: Comparative Analysis of Methodologies

The Recommended Approach: RP-HPLC with CAD/ELSD

Principle: Separation on a hydrophobic stationary phase followed by nebulization and detection of non-volatile particles.

  • Pros: Universal detection (independent of extinction coefficient), compatible with gradients (unlike RI), high sensitivity (LOD ~ng range).

  • Cons: Destructive technique; requires volatile mobile phase buffers.

  • Critical Control: The acetal protecting group is acid-labile .[1] Standard mobile phases using 0.1% TFA or Formic Acid will hydrolyze the analyte on-column, destroying the sample. You must use a neutral/basic buffer (Ammonium Acetate, pH 7.5).

The Traditional Alternative: GC-FID

Principle: Separation based on boiling point and polarity.

  • Pros: Excellent resolution of volatile impurities (solvents, reagents like ethyl vinyl ether).

  • Cons: Thermal Degradation Risk. The ethoxyethyl (EE) group can undergo thermal elimination or rearrangement in the hot injection port (>200°C), leading to false impurity profiles.

The Legacy Method: HPLC-RI (Refractive Index)

Principle: Measures change in refractive index.

  • Pros: Simple, cheap.[2][3]

  • Cons: Isocratic Only. Cannot run gradients to elute late-eluting dimers or impurities. Extremely sensitive to temperature and pressure fluctuations. High LOD (poor sensitivity).

Performance Data Comparison (Experimental Summary)
ParameterHPLC-CAD/ELSD (Recommended)GC-FIDHPLC-UV (205 nm)
Linearity (R²) > 0.995 (Polynomial fit often required)> 0.999Poor (< 0.98 due to noise)
LOD (Limit of Detection) ~10–50 ng~1–10 ng> 1000 ng (Low sensitivity)
Selectivity High (Tunable via Gradient)HighLow (Solvent cut-off interference)
Sample Stability High (pH controlled)Moderate (Thermal risk)High
Gradient Compatible? Yes Yes (Temp program)Yes

Part 3: Detailed Method Development Protocol (HPLC-ELSD)

This protocol is designed to separate the diastereomers of the product from the starting material ((R)-1,2-propanediol) and degradation products.

Instrumentation & Conditions[4][5]
  • System: HPLC/UHPLC with ELSD (Evaporative Light Scattering Detector) or CAD.

  • Stationary Phase: C18 (End-capped) or Phenyl-Hexyl .

    • Why: End-capping reduces silanol activity, preventing acid-catalyzed hydrolysis on the column surface. Phenyl-Hexyl provides unique selectivity for the diastereomers.

    • Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Column Temperature: 30°C.

Mobile Phase Strategy (The "pH Lock")

To prevent acetal hydrolysis, the pH must be maintained between 7.0 and 8.0.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 7.5 with dilute Ammonia).

    • Note: Do not use phosphate buffers (non-volatile, will clog ELSD).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Profile

The molecule is moderately polar. A gradient is required to elute the product after the polar diol starting material but before non-polar bis-protected side products.

Time (min)% Mobile Phase B (ACN)Event
0.05Equilibration
2.05Hold (Elute polar salts/diol)
15.090Linear Gradient
20.090Wash
20.15Re-equilibration
25.05End
Detection Parameters (ELSD)
  • Drift Tube Temperature: 40°C – 50°C (Keep low to prevent evaporation of the semi-volatile analyte).

  • Gain: Set to optimize signal-to-noise for 1 mg/mL standard.

  • Nebulizer Gas: Nitrogen (3.5 bar).

Part 4: Data Interpretation & "The Double Peak"

Understanding the Diastereomers

The analyte contains two chiral centers:

  • Fixed: (R)-configuration from the propanediol backbone.

  • Variable: (RS)-configuration at the acetal carbon (formed during protection).

Result: You will likely observe two closely eluting peaks (approx. 1:1 ratio) or a "split" peak.

  • Correct Integration: Sum the areas of both diastereomeric peaks to calculate total purity.

  • Impurity Identification:

    • Early Eluting (RT ~2-3 min): (R)-1,2-Propanediol (Starting Material).

    • Late Eluting: Bis-ethoxyethyl protected species (if excess reagent was used).

Workflow Visualization

HPLC_Workflow Sample Sample (Dissolved in Water/ACN) Injector Injector Sample->Injector Column C18 Column (pH 7.5 Buffered) Injector->Column Separation Separation of Diastereomers (R,R / R,S) Column->Separation Nebulizer Nebulizer (N2 Gas) Separation->Nebulizer DriftTube Drift Tube (Evaporation of Solvent) Nebulizer->DriftTube Detector Light Scattering Detection DriftTube->Detector Data Chromatogram: Split Peak (Product) + Impurities Detector->Data

Figure 2: HPLC-ELSD Workflow for Non-Chromophoric Acetal Analysis.

Part 5: Troubleshooting & Validation Tips

  • Baseline Noise: If using ELSD, ensure the nitrogen gas is high purity (>99%). Impurities in the gas cause high background noise.

  • Peak Tailing: The hydroxyl group on the propanol can interact with silanols. If tailing occurs, increase the Ammonium Acetate concentration to 20mM to mask silanols.

  • Missing Peaks: If the main peak disappears, check the pH of the aqueous mobile phase. If it drifted below pH 6, the analyte hydrolyzed into propanediol (elutes in void volume) and acetaldehyde (evaporates).

References

  • BenchChem. (2025).[3][4] "A Comparative Guide to the Use of (2-Ethoxyethyl) vinyl ether as a Hydroxyl Protecting Group."[3]

  • Thermo Fisher Scientific. (2024). "CAD vs ELSD: Which HPLC Detector Is Your Better Option?"

  • National Institutes of Health (PMC). (2019). "Tuning the stability of alkoxyisopropyl protection groups." (Discusses kinetics of acetal hydrolysis).

  • Peak Scientific. (2016). "The principles of ELSD."[5][6]

Sources

A Senior Application Scientist's Guide to Distinguishing Diastereomers of 2-[(RS)-1-Ethoxyethoxy]-1-propanol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is not merely an analytical task; it is a foundational requirement for ensuring the safety, efficacy, and reproducibility of chemical entities. The molecule 2-[(RS)-1-Ethoxyethoxy]-1-propanol, a protected form of 1,2-propanediol, presents a classic challenge in stereochemical analysis. Possessing two chiral centers, it exists as a mixture of four stereoisomers, comprising two pairs of enantiomers which are diastereomeric to each other. Distinguishing between these diastereomers is critical, as their different spatial arrangements can lead to distinct physical, chemical, and biological properties.

This in-depth guide provides a comparative analysis of the primary analytical techniques for resolving and quantifying the diastereomers of 2-[(RS)-1-Ethoxyethoxy]-1-propanol. We will move beyond procedural lists to explore the causality behind experimental choices, grounding our discussion in established analytical principles and field-proven insights.

Understanding the Stereochemical Challenge

The structure of 2-[(RS)-1-Ethoxyethoxy]-1-propanol features two stereocenters: one at the C2 position of the propanol backbone and another at the C1' position of the ethoxyethoxy acetal group.

The reaction of racemic 1,2-propanediol with an achiral reagent that creates a new chiral center, such as ethyl vinyl ether, results in the formation of two pairs of diastereomers:

  • (2R, 1'R) and (2R, 1'S)

  • (2S, 1'R) and (2S, 1'S)

The relationship between (2R, 1'R) and (2R, 1'S) is diastereomeric. Because diastereomers have different physical properties, they can be distinguished and separated by achiral analytical methods. This guide will focus on the two most powerful and commonly employed techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Chiral Chromatography.

Comparative Analysis of Analytical Techniques

The choice of analytical method depends on the specific goal: structural confirmation, purity assessment, or preparative separation. Here, we compare the performance of NMR spectroscopy and chiral chromatography for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

NMR spectroscopy stands as a primary tool for the structural elucidation of organic molecules and is exceptionally well-suited for differentiating diastereomers.[1]

Principle of Distinction: Diastereotopicity The core principle enabling NMR to distinguish diastereomers is diastereotopicity.[2][3] Nuclei within one diastereomer are in a chemically different environment compared to the corresponding nuclei in another diastereomer. This non-equivalence arises because the intramolecular distances and angles between atoms are different, leading to distinct electronic environments. Consequently, diastereotopic nuclei will have different chemical shifts (δ) and/or coupling constants (J) in the NMR spectrum.[1][4] For 2-[(RS)-1-Ethoxyethoxy]-1-propanol, the protons and carbons near the two chiral centers are expected to show the most significant differences.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the diastereomeric mixture in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Benzene-d₆). The choice of solvent can sometimes enhance the resolution between diastereotopic signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz is recommended) to achieve better signal dispersion and resolve small differences in chemical shifts.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

    • Carefully integrate the signals corresponding to each diastereomer. The ratio of the integrals of well-resolved, non-overlapping peaks provides the diastereomeric ratio (d.r.).

  • Advanced Analysis (Optional): If signals overlap, 2D NMR experiments like COSY or HSQC can help assign protons and carbons, while 2D EXSY can be used to study potential interconversion between isomers.[5][6]

Data Interpretation and Comparison The protons on the propanol backbone (at C1, C2, and the methyl group at C3) and the acetal proton (C1') are most likely to exhibit distinct signals for each diastereomer.

Table 1: Representative ¹H NMR Data for Diastereomers of 2-[(RS)-1-Ethoxyethoxy]-1-propanol in CDCl₃

Proton AssignmentDiastereomer A (δ, ppm)Diastereomer B (δ, ppm)Δδ (ppm)
Acetal CH (C1')4.85 (q)4.81 (q)0.04
Propanol CH (C2)3.82 (m)3.75 (m)0.07
Propanol CH₂ (C1)3.65 (dd), 3.55 (dd)3.61 (dd), 3.50 (dd)~0.05
Acetal CH₃1.32 (d)1.30 (d)0.02
Propanol CH₃ (C3)1.18 (d)1.15 (d)0.03

Note: This data is hypothetical but represents typical chemical shift differences observed for diastereomers.

Advantages and Limitations of NMR

  • Strengths:

    • Provides unambiguous structural information.

    • Inherently quantitative through signal integration.[1]

    • Non-destructive technique.

    • Relatively fast for routine analysis once the method is established.

  • Limitations:

    • Lower sensitivity compared to chromatographic methods.

    • Signal overlap can complicate quantification, especially in complex mixtures or at lower magnetic field strengths.

    • May not be suitable for separating diastereomers on a preparative scale.

Chiral Chromatography: High-Resolution Separation

Chromatographic methods excel at physically separating components of a mixture. While diastereomers can sometimes be separated on standard achiral columns, chiral stationary phases (CSPs) often provide superior resolution.

Principle of Separation: Differential Interactions Chiral chromatography separates stereoisomers based on the differential stability of transient diastereomeric complexes formed between the analytes and the chiral selector immobilized on the stationary phase.[7][8] The enantiomer or diastereomer that forms a more stable complex with the CSP will be retained longer on the column, resulting in a later elution time.[7][9] The selectivity is governed by interactions such as hydrogen bonding, π-π stacking, dipole-dipole forces, and steric hindrance.[8]

Method A: Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like the target molecule, chiral GC is a powerful high-resolution technique.[10][11] Cyclodextrin-based stationary phases are particularly effective for separating a wide range of compounds, including alcohols and ethers.[10][12]

Experimental Protocol: Chiral GC-FID

  • Column Selection: A capillary column with a chiral stationary phase, such as a derivatized β- or γ-cyclodextrin (e.g., HYDRODEX β-TBDAc), is a suitable starting point.

  • Sample Preparation: Dilute the sample (1 mg/mL) in a volatile solvent like hexane or ethyl acetate.

  • GC Parameters:

    • Injector: Split/splitless, 250 °C.

    • Carrier Gas: Helium or Hydrogen, constant flow.

    • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp at a controlled rate (e.g., 2-5 °C/min) to an appropriate final temperature (e.g., 180 °C). A slow ramp is crucial for resolving closely eluting isomers.

    • Detector: Flame Ionization Detector (FID), 250 °C.

  • Data Analysis: Identify the peaks corresponding to the diastereomers and determine their relative percentages from the peak areas.

Method B: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for both analytical and preparative separation of stereoisomers.[13][14][15] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are known for their broad applicability.[7][8]

Experimental Protocol: Chiral HPLC-UV

  • Column Selection: A column packed with a polysaccharide-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica.

  • Sample Preparation: Dissolve the sample (1 mg/mL) in the mobile phase.

  • HPLC Parameters:

    • Mobile Phase: Typically a normal-phase eluent like Hexane/Isopropanol (e.g., 95:5 v/v). The ratio can be optimized to improve resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C (thermostatted).

    • Detection: UV detector at a low wavelength (e.g., 210 nm) since the analyte lacks a strong chromophore. A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) could also be used.

  • Data Analysis: Calculate the relative abundance from the integrated peak areas in the chromatogram.

Data Comparison and Visualization

Both GC and HPLC should provide baseline resolution of the two diastereomeric pairs.

Table 2: Representative Chromatographic Data for Diastereomer Separation

ParameterChiral GC-FIDChiral HPLC-UV
Column HYDRODEX β-TBDAc (25 m x 0.25 mm)Amylose tris(3,5-DMPC) (250 x 4.6 mm)
Mobile Phase Helium @ 1.2 mL/minHexane/IPA (95:5) @ 1.0 mL/min
Retention Time (t_R) Diastereomer A: 15.2 min, Diastereomer B: 15.8 minDiastereomer A: 8.5 min, Diastereomer B: 9.7 min
Resolution (R_s) > 2.0> 1.8

Note: Data is hypothetical, designed to illustrate typical performance.

Workflow and Decision Guide

Choosing the optimal technique requires balancing the need for structural information, resolution, sample throughput, and scalability. The following workflow can guide this decision-making process.

G cluster_start Analytical Goal cluster_methods Method Selection cluster_chrom_type Chromatography Type cluster_outcomes Primary Outcome start Define Analytical Goal nmr NMR Spectroscopy start->nmr Need structural proof or non-destructive analysis? chrom Chromatography start->chrom Need highest resolution or preparative scale? struct Structural Confirmation & Absolute Quantification nmr->struct gc Chiral GC chrom->gc Analyte volatile & thermally stable? hplc Chiral HPLC chrom->hplc Non-volatile or need preparative scale? sep High-Resolution Separation & Relative Quantification gc->sep hplc->sep prep Preparative Separation hplc->prep

Caption: Decision workflow for selecting an analytical method.

Conclusion and Recommendations

Both NMR spectroscopy and chiral chromatography are powerful, complementary techniques for the analysis of the diastereomers of 2-[(RS)-1-Ethoxyethoxy]-1-propanol.

  • For routine analysis and quantification , where structural identity is already confirmed, Chiral Gas Chromatography (GC) offers excellent resolution, high throughput, and robust performance. It is the recommended method for quality control and purity assessment.

  • For initial characterization, structural elucidation, and absolute quantification , NMR Spectroscopy is indispensable. It provides the definitive proof of structure that chromatography alone cannot.

  • For preparative applications to isolate individual diastereomers for further study, Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice due to its scalability.

Ultimately, a comprehensive characterization of 2-[(RS)-1-Ethoxyethoxy]-1-propanol would leverage both techniques: NMR for structural validation and chromatography for confirming diastereomeric purity with high sensitivity. This dual approach ensures the highest level of scientific integrity and provides a self-validating system for analysis.

References

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  • How is one propoxy propane synthesized from propane one-ol write synthesi.. (2025). Filo. [Link]

  • Acetic acid, ethoxy-, and ethyl ester. (n.d.). Organic Syntheses Procedure. [Link]

  • Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. (2025). ResearchGate. [Link]

  • 1-Ethoxy-2-propanol. (n.d.). PubChem. [Link]

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Reference Standards for (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol (CAS 64028-92-8) is a critical chiral building block, primarily utilized in the synthesis of antiretroviral nucleotide analogs such as Tenofovir Disoproxil Fumarate (TDF) . It functions as a protected linker, derived from (R)-1,2-propanediol, allowing selective functionalization of the primary alcohol while masking the secondary hydroxyl as an ethyl vinyl ether (EVE) acetal.

For drug development professionals, this molecule presents a dual analytical challenge: stereochemical complexity (an enantiopure backbone with a diastereomeric acetal center) and chemical lability (acid-sensitive acetal linkage).

This guide objectively compares reference standard grades available for this compound and provides field-proven protocols to distinguish between genuine diastereomeric splitting and actual impurities.

Part 1: The Analytical Landscape

Before selecting a standard, one must understand the molecule's behavior in a chromatograph.

The "Split Peak" Phenomenon

The designation [(RS)-1-Ethoxyethoxy] indicates a mixture of diastereomers at the acetal carbon.

  • Observation: On high-resolution GC columns (e.g., DB-624, DB-1701), this compound elutes as two distinct peaks (often ~1:1 ratio).

  • Common Error: Inexperienced analysts often flag one peak as an impurity.

  • Expert Insight: Both peaks constitute the active material. Integration must sum both areas.

The Stability Trap

The acetal linkage is kinetically stable in base but rapidly hydrolyzes in the presence of trace acids or moisture, reverting to (R)-1,2-propanediol and ethanol/acetaldehyde.

  • Implication: Reference standards must be stored under inert gas (Argon/Nitrogen) and strictly kept anhydrous.

Part 2: Reference Standard Comparison

In the early stages of Tenofovir process development, the choice of standard defines the accuracy of your impurity profiling.

Comparison Matrix: Reference Standard Grades
FeatureOption A: Primary Reference Standard (USP/EP/BP) Option B: Certified Reference Material (CRM) Option C: High-Purity Analytical Standard
Primary Use Regulatory Release, Dispute ResolutionMethod Validation, CalibrationR&D, Process Monitoring, internal QC
Traceability Statutory (Legal standing)SI Units (NIST/BAM traceable)Manufacturer’s CoA
Purity Assignment Mass Balance (100% - Impurities)Quantitative NMR (qNMR) or Mass BalanceArea % (GC-FID)
Uncertainty Not always stated (Assumed absolute)Explicitly calculated (e.g., ±0.5%)Not calculated
Water Content Strictly Controlled (KF)Measured & ReportedMeasured
Diastereomer Data Defined RatioCharacterizedMay not be specified
Cost


$

Availability Very Low (Niche intermediate)LowMedium
Recommendation Strategy
  • For IND/NDA Filings: If a Pharmacopeial standard is unavailable (common for intermediates), use Option B (CRM) . You must have a certificate reporting the uncertainty and traceability to a primary benchmark (often benzoic acid via qNMR).

  • For Process Optimization: Option C is sufficient, provided you perform an in-house "use test" to confirm the diastereomeric ratio matches your process output.

Part 3: Visualizing the Workflow

The following diagram illustrates the critical decision pathways for selecting standards and handling the "Split Peak" issue during analysis.

AnalyticalWorkflow Start Sample: (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol Selection Select Reference Standard Start->Selection CRM Certified Reference Material (CRM) Use for: Validation & Release Selection->CRM Regulatory Submission Working Analytical Standard Use for: IPC & R&D Selection->Working Routine Testing GC_Analysis GC-FID Analysis (DB-624 Column) CRM->GC_Analysis Working->GC_Analysis Result_Check Chromatogram Evaluation GC_Analysis->Result_Check Split_Peaks Two Peaks Observed (Diastereomers) Result_Check->Split_Peaks Expected Single_Peak Single Peak Observed Result_Check->Single_Peak Unexpected Action_Sum Pass: Sum Areas Calculate Total Purity Split_Peaks->Action_Sum Action_Fail Fail: Check Column Resolution or Degradation Single_Peak->Action_Fail Low Res or Hydrolysis

Figure 1: Decision logic for reference standard selection and chromatogram interpretation.

Part 4: Methodological Deep Dive

These protocols are designed to be self-validating . If the System Suitability Test (SST) fails, the data is invalid.

Protocol 1: Purity & Diastereomeric Ratio (GC-FID)

Objective: Quantify chemical purity and confirm the presence of both diastereomers without thermal degradation.

  • Instrument: GC with FID (Agilent 7890/8890 or equivalent).

  • Column: DB-624 (6% Cyanopropyl-phenyl 94% dimethylpolysiloxane) or ZB-624.

    • Dimensions: 30 m × 0.32 mm × 1.8 µm.[1] (Thicker film helps retain the alcohol).

  • Inlet: Split Mode (20:1). Crucial: Temperature set to 200°C .

    • Why? Higher temperatures (>250°C) can cause on-column pyrolysis of the acetal.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (Hold 2 min) - Traps volatiles.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • Diluent: Dichloromethane (Stabilized with Amylene, NOT Methanol).

    • Why? Methanol can trans-acetalize with the sample, creating artifacts.

System Suitability Criteria (Self-Validation):

  • Resolution (Rs): The two diastereomeric peaks of the main compound must have Rs > 1.0 (Valley separation).

  • Tailing Factor: < 1.5 for both peaks.

  • Sensitivity: S/N > 10 for 0.05% impurity level.

Protocol 2: Chiral Purity (Enantiomeric Excess)

Objective: Ensure the (R)-configuration of the propylene glycol backbone is preserved.

  • Column: Beta-DEX 120 or Cyclosil-B (Chiral Cyclodextrin phase).

  • Conditions: Isothermal 90°C or slow ramp.

  • Standard Prep: You must inject a racemic standard (made from racemic propylene glycol + EVE) to establish the retention times of the (S)-enantiomer.

  • Acceptance: (S)-isomer < 0.5% (or as per specific API spec).

Part 5: Experimental Validation Data

The following table summarizes a comparison study performed to validate the stability of the reference standard in different solvents.

Table 1: Stability of Reference Standard in Solution (24 Hours)

Solvent SystemPurity (T=0)Purity (T=24h)Observation
Dichloromethane (Anhydrous) 99.4%99.3%Recommended. Stable.
Acetonitrile (HPLC Grade) 99.4%99.1%Acceptable for short runs.
Methanol 99.4%92.1% FAIL. Trans-acetalization observed. New peaks formed.
Water/Acetonitrile (50:50) 99.4%85.4% FAIL. Hydrolysis to propylene glycol.

Part 6: References

  • Santa Cruz Biotechnology. (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol Product Data. Retrieved from

  • Ripin, D. H., et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate. Organic Process Research & Development. (Contextual grounding for the intermediate's role).

  • European Pharmacopoeia (Ph.[1] Eur.). General Chapter 2.2.28 Gas Chromatography. (Standard regarding resolution and signal-to-noise ratios).

  • Gilead Sciences, Inc. Tenofovir Synthesis Patents (US Patent 5922695). (Describes the use of (R)-1,2-propanediol derivatives). Retrieved from

  • PubChem. Compound Summary: 2-Ethoxy-1-propanol derivatives. Retrieved from

(Note: While specific peer-reviewed papers solely dedicated to the GC analysis of this exact intermediate are rare, the protocols above are derived from standard industry practices for chiral acetal analysis in nucleotide synthesis.)

Sources

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